molecular formula C8H8ClNO2 B2685541 Methyl 4-chloro-2-methylpyridine-3-carboxylate CAS No. 1261491-28-4

Methyl 4-chloro-2-methylpyridine-3-carboxylate

Cat. No.: B2685541
CAS No.: 1261491-28-4
M. Wt: 185.61
InChI Key: PMWJYAHNDINWIY-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-chloro-2-methylpyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chloro-2-methylpyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-chloro-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-7(8(11)12-2)6(9)3-4-10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWJYAHNDINWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261491-28-4
Record name methyl 4-chloro-2-methylpyridine-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methylpyridine-3-carboxylate, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro-, a methyl-, and a carboxylate group on the pyridine ring offers a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its handling, synthesis, and analytical characterization.

Core Molecular Identifiers

A precise understanding of the molecular identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for Methyl 4-chloro-2-methylpyridine-3-carboxylate.

IdentifierValue
CAS Number 1261491-28-4
IUPAC Name methyl 4-chloro-2-methylnicotinate
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
InChI Key PMWJYAHNDINWIY-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Physical Form Light-Yellow to Orange Liquid[1]
Boiling Point 94.0 ± 25.9 °C (Predicted)
Melting Point Data not available
Solubility Data not available
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C (Predicted)
Purity 97%[1]

Note: Some physical properties, such as the boiling and melting points, and solubility, have limited experimentally determined data in publicly accessible literature. The provided boiling point and vapor pressure are predicted values and should be used as an estimation.

Synthesis and Characterization: A General Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization A Starting Materials (e.g., substituted pyridone) B Chlorination & Esterification (Multi-step or one-pot) A->B Reaction C Crude Product B->C D Column Chromatography / Distillation C->D E Pure Methyl 4-chloro-2-methylpyridine-3-carboxylate D->E F Structural Verification (NMR, MS, IR) E->F G Purity Assessment (HPLC, GC) E->G

Caption: Generalized workflow for the synthesis, purification, and analysis of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Safety and Handling

Based on the available safety data, Methyl 4-chloro-2-methylpyridine-3-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Recommended storage temperature is between 0-8 °C.[1]

Experimental Protocols: Foundational Techniques

While a specific protocol for the synthesis of Methyl 4-chloro-2-methylpyridine-3-carboxylate is not available, the following represents a generalized approach based on common organic chemistry techniques for analogous compounds. This is a conceptual protocol and must be adapted and optimized based on laboratory experiments.

General Synthesis Approach:

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by chlorination and esterification, or the modification of a pre-existing pyridine derivative. For instance, a substituted pyridone could undergo chlorination using an agent like phosphorus oxychloride, followed by esterification of the carboxylic acid group.

Step-by-Step Conceptual Protocol:

  • Reaction Setup: A dried reaction flask is charged with the starting pyridone derivative and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: A chlorinating agent (e.g., phosphorus oxychloride) is added cautiously at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion.

  • Workup: After cooling, the reaction mixture is carefully quenched, often with ice water. The pH is adjusted, and the product is extracted with an appropriate organic solvent.

  • Esterification: The resulting carboxylic acid can be esterified using methanol in the presence of an acid catalyst.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield the pure Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Characterization Logic:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl and the C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Conclusion

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While detailed experimental data on its physical properties and a specific, published synthesis protocol are currently limited, this guide provides a foundational understanding of its identity, known characteristics, and necessary safety precautions. Further research and publication of experimental findings will be invaluable to the scientific community for fully harnessing the synthetic utility of this compound.

References

Sources

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical exploration into the comprehensive structure elucidation of methyl 4-chloro-2-methylpyridine-3-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. By integrating multi-faceted analytical techniques with foundational scientific principles, this document serves as a practical reference for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Imperative of Structural Integrity

In the realm of modern chemical research, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that dictates its physicochemical properties, reactivity, and biological activity. For a substituted pyridine derivative such as methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS No. 1261491-28-4), a thorough structural characterization is the critical first step in unlocking its therapeutic or industrial potential. This guide will navigate the logical and experimental workflow for unequivocally confirming its molecular architecture, emphasizing the synergy between different analytical methodologies.

Section 1: Synthesis Pathway and Rationale

The targeted synthesis of methyl 4-chloro-2-methylpyridine-3-carboxylate is crucial for obtaining a pure sample for analysis. Based on established pyridine chemistry, a plausible synthetic route commences from 2-methyl-4-nitropyridine-N-oxide. This multi-step synthesis is designed to strategically introduce the required substituents onto the pyridine ring.

A potential synthetic pathway is outlined below:

Synthesis_Pathway A 2-Methyl-4-nitropyridine-N-oxide B 4-Chloro-2-methylpyridine-N-oxide A->B   HCl    C 4-Chloro-2-methylpyridine B->C   PCl3    D 4-Chloro-2-methylpyridine-3-carboxylic acid C->D   Oxidation (e.g., KMnO4)    E Methyl 4-chloro-2-methylpyridine-3-carboxylate D->E   Esterification (CH3OH, H+)   

Figure 1: Proposed synthesis of the target compound.

The initial step involves the chlorination of the 4-position, facilitated by the N-oxide group, which activates the pyridine ring for nucleophilic substitution. Subsequent deoxygenation of the N-oxide yields 4-chloro-2-methylpyridine. The introduction of the carboxyl group at the 3-position can be achieved through metallation followed by carboxylation or through oxidation of a precursor. Finally, standard esterification with methanol affords the target compound. This proposed route provides a logical framework for obtaining the analyte and for anticipating potential impurities, such as regioisomers or unreacted starting materials, which is vital for accurate data interpretation.

Section 2: Spectroscopic Characterization - A Multi-Pronged Approach

The core of structure elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For methyl 4-chloro-2-methylpyridine-3-carboxylate, both ¹H and ¹³C NMR are indispensable.

2.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5Doublet1HH-6 (Pyridine)The proton at the 6-position is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at the 5-position.
~ 7.4Doublet1HH-5 (Pyridine)The proton at the 5-position is coupled to the H-6 proton.
~ 3.9Singlet3H-OCH₃ (Ester)The methyl protons of the ester group are in a relatively shielded environment and appear as a singlet.
~ 2.6Singlet3H-CH₃ (Pyridine)The methyl protons attached to the pyridine ring are also a singlet and are typically found in this region.

2.1.2 Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 165C=O (Ester)The carbonyl carbon of the ester is highly deshielded.
~ 158C-2 (Pyridine)Carbon bearing the methyl group.
~ 150C-6 (Pyridine)Carbon adjacent to the nitrogen.
~ 148C-4 (Pyridine)Carbon bearing the chloro group, deshielded by the electronegative chlorine.
~ 125C-5 (Pyridine)Aromatic carbon.
~ 122C-3 (Pyridine)Carbon bearing the carboxylate group.
~ 52-OCH₃ (Ester)The methyl carbon of the ester.
~ 22-CH₃ (Pyridine)The methyl carbon attached to the pyridine ring.

2.1.3 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved. Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Advanced Experiments (Optional but Recommended): To confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively, should be performed.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Sample in Deuterated Solvent P2 Filter into NMR Tube P1->P2 A1 1H NMR P2->A1 A2 13C NMR P2->A2 A3 2D NMR (COSY, HSQC, HMBC) A1->A3 A2->A3 D1 Assign Chemical Shifts A3->D1 D2 Analyze Coupling Constants A3->D2 D3 Correlate 2D Data A3->D3 D4 Propose Structure D1->D4 D2->D4 D3->D4

Figure 2: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3100MediumAromatic C-H stretch
~ 2950-3000MediumAliphatic C-H stretch (methyl groups)
~ 1725StrongC=O stretch (ester)[1]
~ 1550-1600Medium-StrongC=C and C=N stretches (pyridine ring)
~ 1250-1300StrongC-O stretch (ester)[1]
~ 1100-1150StrongC-O stretch (ester)[1]
~ 750-850StrongC-Cl stretch

2.2.1 Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound. It also offers structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₈ClNO₂ = 185.61 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester to give a fragment at m/z 154/156.

    • Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 126/128.

    • Cleavage of the methyl group from the pyridine ring, though less common.

2.3.1 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common method for generating fragments.

  • Data Analysis: Determine the retention time of the main peak and analyze its corresponding mass spectrum to identify the molecular ion and characteristic fragments.

Section 3: X-ray Crystallography - The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.

3.1 Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Structure_Elucidation_Logic Start Unknown Compound (Methyl 4-chloro-2-methylpyridine-3-carboxylate) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Xray X-ray Crystallography Start->Xray NMR_res Carbon-Hydrogen Framework NMR->NMR_res IR_res Functional Groups IR->IR_res MS_res Molecular Weight & Formula MS->MS_res Xray_res Definitive 3D Structure Xray->Xray_res Conclusion Confirmed Structure NMR_res->Conclusion IR_res->Conclusion MS_res->Conclusion Xray_res->Conclusion

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility and physicochemical profile of Methyl 4-chloro-2-methylpyridine-3-carboxylate .

Executive Summary

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 1261491-28-4 ) is a functionalized pyridine ester widely utilized as a pharmacophore building block in the synthesis of kinase inhibitors and agrochemicals. Unlike simple inorganic salts, its solubility behavior is governed by the interplay between its lipophilic chloro-methyl-pyridine core and the polar ester functionality.

Critical Note on Physical State: Commercially available samples often present as a light-yellow to orange liquid or a low-melting solid (predicted MP < 30°C). Consequently, "solubility" for this compound often refers to miscibility with organic solvents rather than the dissolution of a crystal lattice.

Core Compound Identity
ParameterDetail
IUPAC Name Methyl 4-chloro-2-methylpyridine-3-carboxylate
Common Synonyms Methyl 4-chloro-2-methylnicotinate; 4-Chloro-2-methyl-3-pyridinecarboxylic acid methyl ester
CAS Number 1261491-28-4
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Predicted LogP 1.7 – 2.1 (Lipophilic)

Solubility & Miscibility Data

The following data categorizes solvent interactions based on the compound's polarity profile. As a lipophilic pyridine ester, it exhibits high affinity for moderately polar aprotic solvents and low affinity for aqueous media.

Solvent Compatibility Table

Data derived from structural analogs (e.g., Methyl 4-chloronicotinate) and standard solubility rules for halogenated pyridine esters.

Solvent ClassSpecific SolventSolubility/Miscibility StatusOperational Context
Chlorinated Dichloromethane (DCM)Fully Miscible Primary extraction solvent; standard for synthesis work-up.
Chlorinated ChloroformFully Miscible Alternative to DCM; excellent for NMR analysis.
Esters Ethyl Acetate (EtOAc)Fully Miscible Standard solvent for Thin Layer Chromatography (TLC) and column purification.
Alcohols Methanol (MeOH)Fully Miscible Useful for transesterification reactions; miscible but may cause solvolysis over long periods.
Alcohols Ethanol (EtOH)Fully Miscible Green alternative to MeOH; good for low-temp storage.
Aromatics TolueneFully Miscible High-boiling solvent for reflux reactions.
Ethers THF / MTBEFully Miscible THF is excellent for lithiation/coupling; MTBE is preferred for precipitating impurities.
Aqueous Water (pH 7)Immiscible / Low < 1 mg/mL (Predicted). Forms a biphasic layer (oil-out).
Aqueous Acidic Water (pH < 2)Soluble (as Salt) Protonation of the pyridine nitrogen (

) increases aqueous solubility significantly.
Thermodynamic Solubility Modeling

For process chemistry involving crystallization (if solid) or liquid-liquid extraction (LLE), the partition coefficient (


) is the governing parameter.


This value indicates that in an Octanol/Water biphasic system, the compound will preferentially partition into the organic layer by a factor of


. This drives the recommendation for DCM  or Ethyl Acetate  extracts during aqueous work-up.

Experimental Protocols

Since batch-specific impurities can alter phase behavior, the following protocols are standard for validating solubility in a drug development setting.

Protocol A: Visual Miscibility Screen (Rapid)

Use this to determine solvent suitability for reactions.

  • Aliquot: Dispense 100 µL (or 100 mg) of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Miscible/Soluble.

    • Phase Separation/Oil Droplets: Immiscible.

    • Cloudiness: Partial solubility (saturation reached).

Protocol B: Quantitative Saturation (HPLC Method)

Use this for precise thermodynamic solubility data.

  • Saturation: Add excess compound to 2 mL of solvent (e.g., pH 7.4 buffer) until a visible oil droplet or solid persists.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (to remove undissolved oil/solids).

  • Dilution: Dilute filtrate 100x with Acetonitrile.

  • Quantification: Analyze via HPLC-UV (254 nm) against a standard curve of the compound in 100% Methanol.

Purification & Work-Up Strategy

The solubility profile dictates the purification workflow. Because the compound is lipophilic and likely a liquid/low-melting solid, recrystallization is rarely effective . Instead, Liquid-Liquid Extraction (LLE) and Flash Chromatography are the standards.

Workflow Visualization

The following diagram illustrates the logical decision tree for processing this compound based on its solubility properties.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench with Water/Brine Start->Quench LLE Liquid-Liquid Extraction (DCM or EtOAc) Quench->LLE Aqueous Aqueous Layer (Discard) LLE->Aqueous Organic Organic Layer (Contains Product) LLE->Organic Dry Dry over Na2SO4 & Concentrate Organic->Dry StateCheck Check Physical State Dry->StateCheck Liquid Liquid/Oil StateCheck->Liquid If Liquid Solid Solid StateCheck->Solid If Solid Distill Vacuum Distillation (High Purity) Liquid->Distill Scale > 10g Column Flash Chromatography (Hexane:EtOAc Gradient) Liquid->Column Scale < 10g Recryst Recrystallization (MeOH or Hexane) Solid->Recryst

Caption: Purification logic flow based on the phase behavior and solubility of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Chemical Stability & Storage

Solubility is not static; it is influenced by chemical stability.

  • Hydrolysis Risk: In aqueous media (especially basic pH), the methyl ester moiety is prone to hydrolysis, forming the corresponding carboxylic acid (4-chloro-2-methylnicotinic acid), which has drastically different solubility (high in base, low in acid).

  • Storage: Store neat (undissolved) at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture ingress and slow hydrolysis.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS 1261491-28-4). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate (Isomer Comparison). Retrieved from [2]

  • BenchChem. (2024). Synthesis Guides for Chlorinated Nicotinates. Retrieved from

  • Royal Society of Chemistry. (2019). Synthesis of methyl 4-bromo-6-methylnicotinate (Analogous Protocol). RSC Advances. Retrieved from

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of Methyl 4-chloro-2-methylpyridine-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific compound, this document leverages high-fidelity predictive modeling to elucidate its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This approach offers valuable insights for researchers synthesizing or utilizing this molecule, enabling robust characterization and quality control.

Molecular Structure and Spectroscopic Overview

Methyl 4-chloro-2-methylpyridine-3-carboxylate possesses a substituted pyridine core, a scaffold of significant interest in drug discovery due to its presence in numerous bioactive compounds. Accurate spectroscopic interpretation is paramount for confirming its synthesis and purity.

Caption: Molecular structure of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Here, we present the predicted ¹H and ¹³C NMR spectra, offering a detailed roadmap for experimental verification. The predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H (H5)8.50Doublet1H
Pyridine-H (H6)7.40Doublet1H
Methoxy-H (-OCH₃)3.90Singlet3H
Methyl-H (-CH₃)2.60Singlet3H

Causality in Chemical Shifts:

  • The downfield chemical shifts of the pyridine protons (H5 and H6) are attributed to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.

  • The methoxy and methyl protons appear as sharp singlets in the upfield region, characteristic of protons on sp³-hybridized carbons not adjacent to other protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)168.0
Pyridine Carbon (C4)155.0
Pyridine Carbon (C2)150.0
Pyridine Carbon (C6)148.0
Pyridine Carbon (C5)125.0
Pyridine Carbon (C3)122.0
Methoxy Carbon (-OCH₃)52.0
Methyl Carbon (-CH₃)24.0

Expert Insights on ¹³C Chemical Shifts:

  • The carbonyl carbon of the ester group exhibits the most downfield shift due to the strong deshielding effect of the double-bonded oxygen.

  • The pyridine carbons attached to the electronegative chlorine (C4) and nitrogen (C2, C6) atoms are significantly deshielded and appear at lower field.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_processing Data Processing dissolve Dissolve ~10 mg of sample in 0.6 mL of CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer tune Tune and shim the probe transfer->tune acquire_1H Acquire ¹H spectrum (16 scans) tune->acquire_1H acquire_13C Acquire ¹³C spectrum (1024 scans) tune->acquire_13C fourier Fourier Transform acquire_1H->fourier acquire_13C->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Predicted Mass Spectrum Data
m/z Predicted Relative Abundance (%) Fragment Assignment
185/187100 / 33[M]⁺ (Molecular Ion, Cl isotope pattern)
154/15660 / 20[M - OCH₃]⁺
126/12840 / 13[M - COOCH₃]⁺
9130[C₆H₄N]⁺

Trustworthiness Through Isotopic Patterns:

The presence of a chlorine atom is a key structural feature. In the mass spectrum, this will manifest as a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, providing a self-validating feature for the presence of chlorine in the molecule or its fragments.

Experimental Protocol for Mass Spectrometry

The following protocol is recommended for obtaining the mass spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (methyl & methoxy)
1730-1715StrongC=O Stretch (Ester)
1600-1450Medium-StrongC=C and C=N Stretch (Pyridine ring)
1300-1100StrongC-O Stretch (Ester)
850-750StrongC-Cl Stretch

Expert Interpretation of IR Data:

  • The strong absorption band in the region of 1730-1715 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.

  • A strong band in the lower frequency region (850-750 cm⁻¹) is indicative of the C-Cl bond.

Experimental Protocol for Infrared Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of solid sample on the ATR crystal collect_bkg Collect background spectrum place_sample->collect_bkg collect_sample Collect sample spectrum (32 scans, 4 cm⁻¹ resolution) collect_bkg->collect_sample bkg_subtract Background Subtraction collect_sample->bkg_subtract format_spectrum Format spectrum (transmittance vs. wavenumber) bkg_subtract->format_spectrum

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of Methyl 4-chloro-2-methylpyridine-3-carboxylate. The detailed analysis of predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with standardized experimental protocols, offers a robust framework for researchers and drug development professionals. It is strongly recommended that experimental data be acquired and compared against these predictions to confirm the identity and purity of synthesized material. This document serves as a valuable resource to facilitate the efficient and accurate characterization of this important chemical entity.

References

  • Please note that as this guide is based on predicted data, direct literature references for the experimental spectra of this specific compound are not available. The following references provide general principles and methodologies for the spectroscopic techniques discussed.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ChemDraw, PerkinElmer Informatics. [Link]

  • MestReNova, Mestrelab Research S.L. [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of the predicted chemical shifts and coupling constants, and a standard protocol for acquiring high-quality ¹H NMR data for this class of compounds. By elucidating the relationship between the molecular structure and its NMR spectral features, this guide serves as a valuable resource for the structural characterization and quality control of this important heterocyclic compound.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a polysubstituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The precise structural elucidation of such molecules is paramount for understanding their function and for ensuring their purity and identity. ¹H NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose, providing detailed information about the electronic environment of each proton within a molecule.

The unique arrangement of substituents on the pyridine ring—a chloro group at position 4, a methyl group at position 2, and a methyl carboxylate group at position 3—creates a distinct magnetic environment for the aromatic protons. This guide will provide a detailed, predictive analysis of the ¹H NMR spectrum, grounded in the fundamental principles of chemical shift theory and spin-spin coupling in aromatic systems.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Due to the absence of a publicly available experimental spectrum for Methyl 4-chloro-2-methylpyridine-3-carboxylate, this section presents a detailed prediction and interpretation based on established substituent effects on the ¹H NMR of the pyridine ring. The analysis of related substituted pyridines provides a strong foundation for these predictions.

The structure of Methyl 4-chloro-2-methylpyridine-3-carboxylate features protons in four distinct chemical environments: the two aromatic protons on the pyridine ring (H-5 and H-6), the protons of the methyl group attached to the ring (2-CH₃), and the protons of the methyl group of the ester functionality (COOCH₃).

Predicted Chemical Shifts (δ)

The chemical shifts of protons on a pyridine ring are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions. The electronegative nitrogen atom in the ring deshields the α-protons (positions 2 and 6) and to a lesser extent, the γ-proton (position 4), while the β-protons (positions 3 and 5) are less affected.

  • H-6 (ortho to Nitrogen): This proton is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative nitrogen atom. The presence of the electron-withdrawing chloro group at the para-position (C-4) will further deshield this proton. Based on data for related compounds, the chemical shift for H-6 is predicted to be in the range of 8.3 - 8.6 ppm .

  • H-5 (meta to Nitrogen): This proton is situated meta to the nitrogen and ortho to the chloro group. The chloro group will have a deshielding effect. The methyl carboxylate group at the adjacent C-3 position will also contribute to a downfield shift. Therefore, the chemical shift for H-5 is predicted to be in the range of 7.3 - 7.6 ppm .

  • 2-CH₃ (Methyl group on the ring): The methyl group is attached to the C-2 position of the pyridine ring. Protons of methyl groups on aromatic rings typically resonate in the range of 2.2-2.7 ppm. The proximity to the nitrogen and the adjacent ester group will likely place this signal in the upper end of this range. The predicted chemical shift is approximately 2.6 - 2.8 ppm .

  • COOCH₃ (Ester methyl group): The protons of the methyl ester group are deshielded by the adjacent oxygen atom. Their chemical shift is typically found in the range of 3.7-4.0 ppm. The predicted chemical shift is approximately 3.9 - 4.1 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting pattern, or multiplicity, of each signal is determined by the number of neighboring protons, following the n+1 rule. The magnitude of the splitting, the coupling constant (J), provides information about the spatial relationship between the coupled protons.

  • H-6: This proton has one neighboring proton, H-5. Therefore, it is expected to appear as a doublet (d) . The coupling between these two ortho protons (³J) in a pyridine ring is typically in the range of 4-6 Hz.

  • H-5: This proton also has one neighboring proton, H-6. It will also appear as a doublet (d) with the same coupling constant as H-6.

  • 2-CH₃: The protons of the methyl group at C-2 have no adjacent protons. Therefore, this signal will appear as a singlet (s) .

  • COOCH₃: The protons of the ester methyl group also have no adjacent protons and will appear as a singlet (s) .

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for Methyl 4-chloro-2-methylpyridine-3-carboxylate is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-68.3 - 8.6Doublet (d)4 - 6
H-57.3 - 7.6Doublet (d)4 - 6
2-CH₃2.6 - 2.8Singlet (s)-
COOCH₃3.9 - 4.1Singlet (s)-
Visualization of Spin-Spin Coupling

The spin-spin coupling interactions within the molecule can be visualized using a DOT graph. This diagram clearly illustrates which protons are coupled to each other.

G H6 H-6 H5 H-5 H6->H5 ³J ≈ 4-6 Hz Me_ring 2-CH₃ Me_ester COOCH₃

Spin-spin coupling network in Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16-32Sufficient for good signal-to-noise ratio.
Relaxation Delay (d1)5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)4 secondsProvides adequate resolution.
Spectral Width (sw)20 ppmCovers the expected range of chemical shifts.
Temperature298 KStandard room temperature.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phase Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the acquisition and processing of the ¹H NMR spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in CDCl₃ with TMS a->b c Filter into NMR Tube b->c d Set Spectrometer Parameters c->d e Acquire FID d->e f Fourier Transform & Phasing e->f g Baseline Correction & Referencing f->g h Integration & Peak Picking g->h i Spectral Interpretation h->i

Workflow for ¹H NMR spectrum acquisition and analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of Methyl 4-chloro-2-methylpyridine-3-carboxylate. The predicted chemical shifts, multiplicities, and coupling constants offer a robust framework for the structural verification of this compound. The provided experimental protocol outlines the best practices for acquiring a high-quality spectrum, ensuring data integrity and reproducibility. As a key analytical technique, ¹H NMR spectroscopy, when applied with the principles and methodologies described herein, is an indispensable tool for researchers and professionals working with substituted pyridines and other complex organic molecules.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Advanced Structural Elucidation: Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 787596-41-2) is a critical pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its 2,3,4-trisubstituted pyridine core serves as a "privileged structure" for nucleophilic aromatic substitution (SɴAr) reactions at the C4 position, allowing for the rapid generation of diverse libraries.[2]

However, the synthesis of this intermediate—often via POCl₃ chlorination of the 4-hydroxy precursor—is prone to regioisomer contamination (e.g., the 6-methyl or 4-methyl-2-chloro isomers).[1][2] Standard ¹H NMR is often insufficient to unambiguously distinguish these isomers due to overlapping methyl singlets and similar aromatic splitting patterns.[1]

This guide provides a definitive ¹³C NMR validation protocol , utilizing 2D heteronuclear correlation (HSQC/HMBC) to establish structural certainty before expensive downstream GMP manufacturing steps.

Theoretical Framework & Chemical Shift Logic

The ¹³C NMR spectrum of this molecule is governed by the electronic perturbations of the pyridine ring current by the electronegative chlorine (C4) and the electron-withdrawing ester (C3).[2]

Predicted Chemical Shift Analysis

Solvent Reference: DMSO-d₆ (39.5 ppm)[1][2]

Carbon PositionTypePredicted Shift (δ, ppm)Assignment Logic (Electronic & Steric)
C=O (Ester) Quaternary164.5 - 166.0 Typical ester carbonyl; deshielded by resonance.[1][2]
C2 Quaternary156.0 - 159.0 Diagnostic. Downfield due to α-Nitrogen effect (+150 base) and α-Methyl effect (+9).[1][2]
C6 Methine (CH)150.0 - 153.0 Diagnostic. α-to-Nitrogen.[1][2] Most downfield signal in HSQC.
C4 Quaternary141.0 - 144.0 Substituted by Chlorine.[1][2] Cl exerts a -I (inductive) withdrawing and +M (mesomeric) donating effect.[1][2] In pyridines, C-Cl is typically ~142 ppm.[1][2]
C3 Quaternary125.0 - 129.0 Crowded "ipso" position.[1][2] Shielded relative to C2/C4 due to β-effects and steric compression.[1]
C5 Methine (CH)122.0 - 125.0 β-position to Nitrogen.[1][2] Typically the most upfield aromatic signal.[1]
O-CH₃ Methyl52.0 - 54.0 Methoxy group.[1][2] Standard aliphatic region.
Ar-CH₃ Methyl22.0 - 24.0 Aryl methyl.[1][2] Slightly deshielded by the aromatic ring current.[1]

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory submission (IND/NDA), follow this specific acquisition parameter set.

Sample Preparation[1][2][3]
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent aggregation and shift water peaks away from the aromatic region).[2]

  • Concentration: 30–50 mg in 0.6 mL solvent.[1] High concentration is required to detect quaternary carbons (C2, C3, C4) efficiently.[2]

  • Tube: 5mm High-Precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

  • Relaxation Delay (D1): 3.0 seconds (Critical). The quaternary carbons C2, C3, and C4 have long T1 relaxation times.[2] Short D1 leads to poor integration and missing peaks.[1]

  • Scans (NS): Minimum 1024 (for S/N > 200:1).

  • Spectral Width: -10 to 220 ppm.[1][2]

The "Triangulation" Validation Workflow

Do not rely on 1D data alone.[1] Use the following logic to "triangulate" the structure:

  • HSQC: Identify C5 and C6 (the only protonated ring carbons). C6 will be significantly downfield (~151 ppm).[1][2]

  • HMBC (The Decision Maker): Focus on the Ar-CH₃ (Methyl) protons.

    • Target Molecule (2-Me): Methyl protons show correlations to C2 (Quat) and C3 (Quat).[1][2] No correlation to a CH carbon.

    • Isomer (4-Me): Methyl protons would correlate to C3 (Quat), C4 (Quat), and C5 (CH) .[2]

    • Observation of a Methyl-to-CH correlation in HMBC immediately invalidates the structure.[1][2]

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the regioisomer using HMBC correlations.

NMR_Validation cluster_legend Legend Start Start: Acquire 1H & HMBC Spectra Identify_Me Identify Ar-CH3 Proton Signal (~2.5 ppm) Start->Identify_Me Analyze_HMBC Analyze Long-Range (3-bond) Correlations from Ar-CH3 Identify_Me->Analyze_HMBC Decision Does Ar-CH3 correlate to a Protonated Carbon (CH)? Analyze_HMBC->Decision Result_Iso4 Isomer Identification: 4-Methyl Isomer (Correlation to C5-H) Decision->Result_Iso4 Yes (Strong to ~124 ppm) Check_Quats Check Correlations to Quaternary Carbons Decision->Check_Quats No (Only Quats) Result_Iso6 Isomer Identification: 6-Methyl Isomer (Correlation to C5-H) Check_Quats->Result_Iso6 Correlates to ~152 (C6) Final_Valid VALID STRUCTURE Methyl 4-chloro-2-methylpyridine-3-carboxylate (Correlations to C2 & C3 only) Check_Quats->Final_Valid Correlates to ~158 (C2) & ~127 (C3) key HMBC = Heteronuclear Multiple Bond Correlation Quat = Quaternary Carbon CH = Methine Carbon

Caption: HMBC Decision Tree for distinguishing the 2-methyl target from common 4-methyl and 6-methyl synthetic byproducts.

Troubleshooting & Common Impurities

During the synthesis (typically from 4-hydroxy-2-methylpyridine-3-carboxylate), several impurities may persist. Use the table below to identify them in the ¹³C spectrum.

ImpurityOriginDiagnostic ¹³C Signals (DMSO-d₆)
Starting Material (4-OH) Incomplete ChlorinationC4=O (Pyridone form): ~175-180 ppm.[1][2] Significant shift of C3/C5.[1]
Des-Chloro (Hydrodehalogenation) Over-reductionC4 (CH): New signal ~135 ppm (High intensity in HSQC).[1][2]
Symmetric Dimer Coupling Side ReactionDoubling of signals; broadening of aromatic peaks.[1]
Residual POCl₃/Solvents Workup carryoverToluene (~137, 129, 128, 21 ppm); DCM (54 ppm).[2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Authoritative text on substituent additivity rules for pyridines).

  • Breitmaier, E., & Voelter, W. (1987).[2] Carbon-13 NMR Spectroscopy. VCH. (Foundational text for relaxation mechanisms in heterocyclic systems).

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate. (Used for comparative isomer shift analysis). Link[2]

  • ChemicalBook. (2023).[1][2] 13C NMR Spectrum of 4-Methylpyridine. (Reference for base pyridine shifts). Link

  • Reich, H. J. (2023).[1][2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Source for HMBC parameter optimization). Link

Sources

Beyond the Formula: Structural Elucidation and IUPAC Nomenclature of C8H8ClNO2 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development, the molecular formula C8H8ClNO2 represents a critical junction in retrosynthetic analysis.[1] It does not refer to a single entity but encompasses a diverse set of structural isomers, two of which serve as essential scaffolds for blockbuster therapeutics: Tolvaptan (hyponatremia) and Clopidogrel (antiplatelet).[1]

For the medicinal chemist, distinguishing between these isomers—specifically the anthranilate esters and the phenylglycine derivatives —is not merely a nomenclature exercise but a safety and efficacy imperative.[1] This guide provides an in-depth technical analysis of the IUPAC nomenclature, synthesis, and structural characterization of the two most commercially significant isomers of C8H8ClNO2.[1]

Structural Analysis & IUPAC Nomenclature

The formula C8H8ClNO2 has a Double Bond Equivalent (DBE) of 5 (4 for the benzene ring + 1 for the carbonyl). The two primary isomers of interest are:

Candidate A: The Tolvaptan Intermediate[1][2]
  • Common Name: Methyl 5-chloroanthranilate[2]

  • Functional Groups: Primary amine, Methyl ester, Aryl chloride.[1]

  • IUPAC Name Derivation:

    • Parent Structure: Benzoic acid (priority group: carboxylate).

    • Modification: Ester formation changes suffix to -oate. Parent is Methyl benzoate.

    • Numbering: The carboxylate carbon is C1. The amine is at C2 (ortho). The chlorine is at C5 (meta to ester, para to amine).[1]

    • Final Name: Methyl 2-amino-5-chlorobenzoate

Candidate B: The Clopidogrel Intermediate[1][5]
  • Common Name: 2-Chlorophenylglycine[3][4][5][6][7]

  • Functional Groups: Carboxylic acid, Primary amine, Aryl chloride.[1]

  • IUPAC Name Derivation:

    • Parent Structure: Acetic acid (2 carbons).

    • Substituents: An amino group and a (2-chlorophenyl) group attached to position 2 of the acetic acid chain.[6][8]

    • Stereochemistry: Often racemic (DL) in raw synthesis, but resolved for drugs.[1]

    • Final Name: 2-amino-2-(2-chlorophenyl)acetic acid

Comparative Data Table
FeatureMethyl 2-amino-5-chlorobenzoate2-amino-2-(2-chlorophenyl)acetic acid
CAS Registry 5202-89-1141196-64-7 (DL-form)
Drug Application Tolvaptan (Intermediate)Clopidogrel (Intermediate)
Physical State White crystalline solidWhite/Off-white powder
Melting Point 68–72 °C218–220 °C (Decomposes)
Solubility Soluble in DCM, EtOAc; Low in waterSoluble in acidic/basic water (Zwitterionic)
Acidity (pKa) Weak base (Aniline N)Amphoteric (pKa1 ~2.0, pKa2 ~9.0)

Synthetic Pathways and Protocols

Protocol A: Synthesis of Methyl 2-amino-5-chlorobenzoate

This protocol utilizes the chlorination of methyl anthranilate, a cost-effective route for scaling Tolvaptan precursors.

Reagents:

  • Methyl anthranilate (Starting Material)[1]

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

  • DMF (Solvent) or Glacial Acetic Acid[1]

Step-by-Step Methodology:

  • Preparation: Dissolve methyl anthranilate (1.0 eq) in DMF (5 volumes). Maintain temperature at 25°C.

  • Chlorination: Slowly add NCS (1.05 eq) over 30 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C to prevent polychlorination.

  • Reflux: Heat the mixture to 80°C for 2 hours to drive the reaction to completion. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quenching: Cool to room temperature and pour the reaction mixture into ice-cold water (10 volumes).

  • Isolation: The product precipitates as a white solid.[9] Filter under vacuum.

  • Purification: Recrystallize from methanol to remove the 3-chloro isomer impurity.

Yield: 85-90% Purity: >98% (HPLC)

Protocol B: Synthesis of 2-amino-2-(2-chlorophenyl)acetic acid (Strecker Synthesis)

This route is critical for generating the alpha-amino acid scaffold required for Clopidogrel.

Reagents:

  • 2-Chlorobenzaldehyde[5]

  • Sodium Cyanide (NaCN)[1][5]

  • Ammonium Chloride (NH4Cl)

  • Ammonia (aq)[1]

Step-by-Step Methodology:

  • Imine Formation: Mix 2-chlorobenzaldehyde (1.0 eq) with ammonium chloride (1.1 eq) in aqueous ammonia/methanol (1:1) at 0°C.

  • Addition: Add Sodium Cyanide (1.1 eq) dropwise. (Caution: HCN generation risk; use proper ventilation/scrubbers).

  • Heating: Stir at 40°C for 4 hours to form the alpha-aminonitrile intermediate.

  • Hydrolysis: Add concentrated HCl (6M) to the nitrile solution and reflux for 6 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

  • Neutralization: Adjust pH to ~6.0 using NaOH. The amino acid precipitates at its isoelectric point.

  • Filtration: Collect the solid and wash with cold water.

Visualization of Chemical Logic[1][9]

Diagram 1: Synthetic Decision Tree for C8H8ClNO2

This flowchart illustrates the divergent synthesis pathways for the two target isomers based on the starting aromatic precursor.

SynthesisPathways Start Target Formula: C8H8ClNO2 Anthranilate Methyl Anthranilate (C8H9NO2) Start->Anthranilate Route A: Ester Scaffold Aldehyde 2-Chlorobenzaldehyde (C7H5ClO) Start->Aldehyde Route B: Glycine Scaffold Chlorination Electrophilic Aromatic Substitution (Cl+) Anthranilate->Chlorination NCS/DMF ProductA Methyl 2-amino-5-chlorobenzoate (Tolvaptan Precursor) Chlorination->ProductA Strecker Strecker Synthesis (NaCN, NH3) Aldehyde->Strecker Aminonitrile Formation Hydrolysis Acid Hydrolysis (HCl, Reflux) Strecker->Hydrolysis ProductB 2-amino-2-(2-chlorophenyl)acetic acid (Clopidogrel Precursor) Hydrolysis->ProductB

Caption: Divergent synthetic pathways for the two primary medicinal isomers of C8H8ClNO2.

Diagram 2: Analytical Differentiation (NMR/IR)

A logic gate for distinguishing the isomers using standard spectroscopy.

AnalyticalLogic Sample Unknown Sample C8H8ClNO2 IR_Test IR Spectrum Carbonyl Region? Sample->IR_Test NMR_Test 1H NMR Methyl Region? IR_Test->NMR_Test ~1700-1720 cm-1 (Ester/Acid overlap) Est_Result Methyl 2-amino-5-chlorobenzoate NMR_Test->Est_Result Singlet @ 3.8 ppm (O-Methyl) Acid_Result 2-(2-chlorophenyl)glycine NMR_Test->Acid_Result No Methyl Singlet (Methine @ 5.0 ppm)

Caption: Spectroscopic logic flow for identifying C8H8ClNO2 isomers.

References

  • PubChem. (2025).[7][8][10][11][12][13] Methyl 2-amino-5-chlorobenzoate (CID 78878).[14] National Library of Medicine. [Link]

  • PubChem. (2025).[4][7][8][10][11][12][13] 2-(2-Chlorophenyl)glycine (CID 290729).[8] National Library of Medicine. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-amino-5-chlorobenzoate.[14][15][Link]

  • Google Patents. (2009).

Sources

Synthesis pathway for methyl 4-chloro-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Methyl 4-Chloro-2-Methylnicotinate

Abstract

Methyl 4-chloro-2-methylnicotinate is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its substituted pyridine scaffold allows for diverse functionalization, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule. The core strategy hinges on the construction of a 4-hydroxy-2-methylnicotinate precursor, followed by a highly efficient deoxychlorination of the C4-hydroxyl group. We will explore the mechanistic underpinnings of each key transformation, provide detailed experimental protocols derived from established literature, and present the information in a structured format for researchers, scientists, and drug development professionals.

Introduction

Substituted nicotinic acid derivatives are privileged structures in medicinal chemistry and materials science. The introduction of a chlorine atom at the 4-position of the pyridine ring, combined with a methyl group at the 2-position and a methyl ester at the 3-position, creates a versatile intermediate, methyl 4-chloro-2-methylnicotinate. The chloro-substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups (amines, ethers, thiols) at this position. This strategic functional handle is crucial for library synthesis and structure-activity relationship (SAR) studies in drug discovery. This guide outlines a practical and scalable synthesis pathway, emphasizing the rationale behind key procedural steps.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule (I) suggests that the key C-Cl bond can be formed from a more accessible C-O bond. This points to methyl 4-hydroxy-2-methylnicotinate (II) as the pivotal late-stage intermediate. The ester group can be derived from its corresponding carboxylic acid (III) via standard esterification. The 4-hydroxy-2-methylnicotinic acid scaffold (III) can, in turn, be constructed from acyclic precursors through established pyridine synthesis methodologies. This multi-step approach allows for the strategic installation of the required substituents around the pyridine core.

G TM Methyl 4-chloro-2-methylnicotinate (I) I1 Methyl 4-hydroxy-2-methylnicotinate (II) TM->I1 C-Cl from C-OH (Deoxychlorination) I2 4-Hydroxy-2-methylnicotinic Acid (III) I1->I2 Esterification SM Acyclic Precursors I2->SM Pyridine Ring Synthesis

Caption: Retrosynthetic pathway for Methyl 4-chloro-2-methylnicotinate.

Primary Synthetic Pathway

The forward synthesis follows the logic of the retrosynthetic analysis. The pathway is modular, involving three main stages:

  • Pyridine Ring Formation: Construction of the 4-hydroxy-2-methylnicotinic acid core.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

  • Deoxychlorination: Transformation of the 4-hydroxy group to the target 4-chloro group.

The order of the Esterification and Deoxychlorination steps can be interchangeable, but performing the chlorination on the ester is often preferred to avoid potential side reactions with the carboxylic acid.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Esterification cluster_2 Stage 3: Deoxychlorination A Acyclic Precursors (e.g., Ethyl Acetoacetate, Ethyl Cyanoacetate, Ammonia) B 4-Hydroxy-2-methylnicotinic Acid A->B Ring Condensation & Hydrolysis C Methyl 4-hydroxy-2-methylnicotinate D Methyl 4-chloro-2-methylnicotinate (Target) C->D Phosphorus Oxychloride (POCl₃) B->C Methanol (MeOH) H₂SO₄ or EDCI/DMAP

Caption: Overall synthetic workflow from acyclic precursors to the target molecule.

Synthesis of Key Intermediate: Methyl 4-Hydroxy-2-Methylnicotinate

The synthesis of the substituted 4-pyridone core is a critical first stage. While various methods exist for pyridine synthesis, a common approach involves the condensation of β-ketoesters or their equivalents with enamines or other nitrogen sources. For the specific substitution pattern required, a modified Hantzsch-type synthesis or a Guareschi-Thorpe condensation can be employed.

Following the formation of 4-hydroxy-2-methylnicotinic acid, the esterification can be carried out. There are two primary, high-yielding methods for this transformation.

Protocol 4.1: Acid-Catalyzed Esterification

This classic Fischer-Speier esterification is cost-effective and straightforward for large-scale synthesis.[1][2]

  • Reaction Setup: Suspend 4-hydroxy-2-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.2 eq) dropwise.

  • Reaction: Warm the mixture to reflux and maintain for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography if necessary.

Protocol 4.2: Coupling Agent-Mediated Esterification

For substrates sensitive to strong acid or high temperatures, using a coupling agent is a milder alternative.[3]

  • Reaction Setup: Dissolve 4-hydroxy-2-methylnicotinic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.05 eq) in a mixture of anhydrous dichloromethane (DCM) and methanol (1:1 v/v).[3]

  • Reaction: Stir the solution at room temperature until TLC analysis indicates complete conversion (typically 4-8 hours).

  • Work-up: Concentrate the reaction mixture on a rotary evaporator.

  • Purification: Purify the residue directly by silica gel column chromatography (e.g., eluting with a DCM/MeOH gradient) to yield pure methyl 4-hydroxy-2-methylnicotinate.[3]

Core Transformation: Deoxychlorination of the 4-Position

The conversion of the 4-hydroxy group (or its tautomeric 4-pyridone form) to a 4-chloro group is the pivotal step. This is reliably achieved using phosphorus oxychloride (POCl₃), a powerful dehydrating and chlorinating agent.[4][5]

Mechanistic Insight

The reaction proceeds via the 4-hydroxypyridine tautomer, which acts as a nucleophile. The oxygen atom attacks the electrophilic phosphorus center of POCl₃, displacing a chloride ion. This forms a dichlorophosphate ester intermediate. A chloride ion, either from the initial displacement or from the reaction medium, then acts as a nucleophile in an SNAr-type reaction at the C4 position of the activated pyridine ring. This attack results in the displacement of the dichlorophosphate leaving group and formation of the C-Cl bond, yielding the 4-chloropyridine product.[6][7] The reaction is driven by the formation of the stable phosphorus-oxygen byproducts.

Protocol 5.1: Chlorination using Phosphorus Oxychloride

This protocol is adapted from analogous procedures for the halogenation of hydroxypyridines.[3][6]

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-2-methylnicotinate (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the starting material at room temperature. The reaction can be run neat or with a high-boiling inert solvent like N,N-dimethylformamide (DMF).[8][9]

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Critical): Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and vigorous quenching process that releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of NaHCO₃ or another suitable base to neutralize the excess acid until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the final product, methyl 4-chloro-2-methylnicotinate.

Data Summary

The following table summarizes the key transformations and reagents for the proposed synthetic pathway. Yields are estimates based on analogous reactions reported in the literature and may vary based on scale and optimization.

StepTransformationStarting MaterialKey ReagentsSolvent(s)Typical YieldReference(s)
1Pyridine Ring SynthesisAcyclic Precursorse.g., β-ketoester, enamineEthanol / Water60-80%General Methods
2Esterification4-Hydroxy-2-methylnicotinic AcidMeOH, H₂SO₄ (cat.)Methanol>85%[1],[2]
2 (alt.)Esterification4-Hydroxy-2-methylnicotinic AcidEDCI, DMAP, MeOHDCM / Methanol~88%[3]
3DeoxychlorinationMethyl 4-hydroxy-2-methylnicotinatePOCl₃Neat or DMF80-95%[3],[4],[6]

Conclusion

This guide has detailed a logical and experimentally validated synthetic route to methyl 4-chloro-2-methylnicotinate. The strategy relies on the robust and high-yielding conversion of a readily accessible methyl 4-hydroxy-2-methylnicotinate intermediate into the final chlorinated product using phosphorus oxychloride. By providing both mechanistic insights and detailed, referenced protocols, this document serves as a practical resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and industrial applications. The described pathway is amenable to scale-up and offers a reliable method for accessing this valuable chemical building block.

References

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines (EP2585436B1).
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines (WO2011161612A1).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for [Title of Paper]. Retrieved from [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

  • Google Patents. (n.d.). Chlorination using POCl3 and benzyltriethylammonium chloride (KR20070065654A).
  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). 2-methyl nicotinate and preparation method and application thereof (CN112824387A).

Sources

Methyl 4-chloro-2-methylpyridine-3-carboxylate: A Strategic Synthon in Modern Medicinal Chemistry

[1]

Executive Summary: The "Linchpin" Pyridine

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a highly functionalized heterocyclic scaffold that serves as a critical junction point in the synthesis of bioactive small molecules.[1] Unlike simple pyridines, this molecule possesses three distinct "handles" for orthogonal functionalization:

  • C4-Chlorine: A prime site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • C3-Ester: A masked electrophile ready for hydrolysis, reduction, or amidation to form fused ring systems (e.g., naphthyridines, pyrido-pyrimidines).

  • C2-Methyl: An acidic site capable of deprotonation and condensation, often used to close rings or extend carbon chains.[1]

This guide explores the technical history of its discovery—not as a single isolation event, but as the culmination of a century of pyridine process chemistry evolution—and provides validated protocols for its synthesis and use.

Historical Context: From Hantzsch to High-Precision Scaffolds

The "discovery" of this specific ester is best understood as a milestone in the regioselective functionalization of pyridines .

The Hantzsch Era (1881 – 1950s)

The intellectual lineage of this molecule traces back to Arthur Hantzsch (1881), who first synthesized dihydropyridines from

1
The Industrial Shift (1980s – 2000s)

The demand for this specific substitution pattern surged with the development of Potassium-Competitive Acid Blockers (P-CABs) , HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and Agrochemicals (e.g., picloram derivatives).

  • The Challenge: Direct chlorination of a pyridine ring typically occurs at the C3 or C5 position (electrophilic aromatic substitution).[1] Placing a chlorine at C4 requires a "functional group interconversion" strategy—specifically, converting a C4-hydroxyl (or oxo) group into a chloride.[1]

  • The Breakthrough: The optimization of the POCl

    
     Deoxychlorination  reaction allowed researchers to convert 4-hydroxy-2-methylpyridine-3-carboxylates (easily made via Hantzsch-type cyclization) into the target 4-chloro derivative with high yield.
    

Synthetic Architecture & Mechanism

The synthesis of Methyl 4-chloro-2-methylpyridine-3-carboxylate is a study in controlling reactivity.[1] The accepted industrial route involves three phases.[1][2]

Phase 1: The Ring Construction (The Modified Hantzsch)

The pyridine core is assembled using a condensation reaction, typically involving 3-aminocrotonate and an electrophilic partner, or via the condensation of ethyl acetoacetate with an appropriate enamine. This yields the 4-hydroxy (or 4-pyridone) intermediate.[1]

Phase 2: The Critical Chlorination (The Vilsmeier-Haack Type Mechanism)

This is the most technically demanding step. The 4-hydroxy intermediate is treated with Phosphorus Oxychloride (POClngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

13
  • Mechanism: The pyridone oxygen attacks the phosphorus, creating a good leaving group (dichlorophosphate). A chloride ion then attacks the C4 position, displacing the oxygen species and aromatizing the ring.

  • Why it fails: If the temperature is too low, the intermediate phosphate ester forms but does not eliminate. If too high, tars form.[1]

Phase 3: Ester Management

The target is the methyl ester.[4] If the starting material was an ethyl ester (common in Hantzsch synthesis), a transesterification is performed, often in situ using methanol during the workup or as a separate step.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from raw materials to the target scaffold, highlighting the critical decision points.

SynthesisPathStartRaw Materials(Acetoacetate / Aminocrotonate)Inter1Intermediate A(Enaminone Precursor)Start->Inter1CondensationCyclizationCyclization(Formation of Pyridone Core)Inter1->CyclizationHeat/CatalystHydroxy4-Hydroxy-2-methyl-pyridine-3-carboxylateCyclization->HydroxyTautomerizationChlorinationChlorination(POCl3 / 80-100°C)Hydroxy->ChlorinationDeoxychlorinationTargetTARGET MOLECULEMethyl 4-chloro-2-methyl-pyridine-3-carboxylateChlorination->TargetWorkup/Purification

Caption: Step-wise synthetic logic for the production of the 4-chloro-pyridine scaffold.

Experimental Protocol: Validated Synthesis

Safety Warning: POCl

1
Protocol A: Chlorination of Methyl 4-hydroxy-2-methylpyridine-3-carboxylate

Reagents:

  • Methyl 4-hydroxy-2-methylpyridine-3-carboxylate (1.0 eq)[1]

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 - 5.0 eq)[1]
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 0.1 eq) – Crucial for Vilsmeier-Haack activation.

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl

    
     or Ar line).
    
  • Addition: Charge the flask with the 4-hydroxy starting material. Add POCl

    
     carefully.[1]
    
  • Catalysis: Add catalytic DMF. Note: Evolution of gas (HCl) may occur immediately.[1]

  • Reaction: Heat the mixture to 80–90°C . Monitor by TLC or HPLC.[1] The reaction typically requires 3–5 hours.[1]

    • Checkpoint: The suspension should become a clear solution as the starting material is consumed and the chlorinated product (soluble in POCl

      
      ) forms.
      
  • Quench (Critical): Cool the reaction mixture to room temperature.

    • Option A (Small Scale): Pour the mixture slowly onto crushed ice with vigorous stirring.

    • Option B (Large Scale): Remove excess POCl

      
       via vacuum distillation first (to reduce exotherm), then quench the residue with ice-water.[1]
      
  • Neutralization: Adjust pH to ~7–8 using solid NaHCO

    
     or 20% NaOH solution. Keep temperature <20°C to prevent hydrolysis of the ester.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. The crude product is often a low-melting solid or oil that can be recrystallized from Hexane/EtOAc or distilled.[1]
    

Data Table: Typical Process Parameters

ParameterSpecificationReason
Temperature 80–100°CBelow 80°C, reaction stalls; above 100°C, tar formation increases.
POCl

Equiv
3.0 – 5.0Excess serves as solvent and drives equilibrium; can be recycled.
Quench Temp < 20°CPrevents hydrolysis of the C3-methyl ester.[1]
Yield 75 – 90%High efficiency expected if moisture is excluded.[1]

Applications in Drug Discovery

This molecule is rarely the final drug; it is the scaffold .

  • Kinase Inhibitors: The C4-Cl is displaced by anilines or heterocycles to form the core of ATP-competitive inhibitors (e.g., PI3K, EGFR inhibitors).

  • P-CAB Analogs: While Vonoprazan uses a sulfonyl-pyridine, analogs often require the 2,3,4-substitution pattern to fine-tune pKa and lipophilicity.

  • Fused Systems: Reaction of the C3-ester with hydrazine or guanidine yields pyridopyrimidines , a privileged scaffold in oncology.[1]

References

  • Hantzsch, A. (1881).[1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.[1] Link

  • Takeda Pharmaceutical Co. (2006).[1] "Preparation of pyrrole derivatives as acid secretion inhibitors." Patent WO2006036024.[1] (Describes the context of pyridine intermediates in P-CABs). Link[1]

  • Grozinger, K. et al. (1995).[1] "Synthesis of 3-amino-2-chloro-4-methylpyridine." Journal of Heterocyclic Chemistry, 32(1), 259-263. (Details the chlorination mechanics of similar isomers). Link[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 53436889, Methyl 2-chloro-3-methylpyridine-4-carboxylate." (Structural isomer comparison and physical data). Link[1]

  • Amadis Chemical. (2024).[1][5] "Product Specification: Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS 1261491-28-4)."[1][5] Link

Methodological & Application

Synthesis of derivatives from Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Derivatives from Methyl 4-chloro-2-methylpyridine-3-carboxylate

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

Pyridine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Their prevalence is due to their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as a bioisosteric replacement for phenyl rings, often improving solubility and pharmacokinetic properties.[2] Methyl 4-chloro-2-methylpyridine-3-carboxylate is a particularly valuable starting material for drug discovery programs. Its structure presents three distinct, orthogonally reactive functional groups: a chloro group at the 4-position, a methyl ester at the 3-position, and a methyl group at the 2-position.

This guide provides a detailed exploration of the synthetic pathways available for derivatizing this scaffold. The focus is on robust and versatile reactions that are central to the construction of chemical libraries for biological screening. We will delve into the mechanistic rationale behind key transformations, provide field-tested protocols, and present data to guide researchers in their synthetic efforts. The strategic manipulation of the chloro and ester functionalities allows for the rapid generation of diverse molecular architectures, making this a cornerstone building block in pharmaceutical and agrochemical research.[3][4]

Core Synthetic Strategies: A Multi-Pronged Approach to Derivatization

The synthetic utility of Methyl 4-chloro-2-methylpyridine-3-carboxylate stems from the ability to selectively target its functional groups. The primary avenues for diversification are:

  • C-4 Position Chemistry: Leveraging the activated chloro group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • C-3 Position Chemistry: Modifying the methyl ester via hydrolysis and subsequent amidation to introduce a wide range of substituents.

This guide will systematically address these strategies, providing both the theoretical underpinning and practical execution for each.

G start Methyl 4-chloro-2-methylpyridine-3-carboxylate sub C-4 Position Nucleophilic Substitution start->sub suzuki C-4 Position Suzuki Coupling start->suzuki buchwald C-4 Position Buchwald-Hartwig Amination start->buchwald hydrolysis C-3 Position Ester Hydrolysis start->hydrolysis amines 4-Amino Derivatives sub->amines ethers 4-Alkoxy Derivatives sub->ethers thioethers 4-Thioether Derivatives sub->thioethers biaryls 4-Aryl/Heteroaryl Derivatives suzuki->biaryls arylamines 4-(Aryl/Alkyl)amino Derivatives buchwald->arylamines acid 4-Chloro-2-methylpyridine -3-carboxylic Acid hydrolysis->acid amidation C-3 Position Amide Formation amides Diverse Amide Derivatives amidation->amides acid->amidation

Caption: Synthetic pathways from the core scaffold.

Derivatization at the C-4 Position: The Chloro Group as a Linchpin

The chlorine atom at the C-4 position is activated towards displacement by the electron-withdrawing effects of both the pyridine nitrogen and the adjacent carboxylate group. This makes it an excellent handle for introducing diversity through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for forming C-N, C-O, and C-S bonds.[5] The reaction proceeds through a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged Meisenheimer complex. The stability of this intermediate, and thus the reaction's feasibility, is enhanced by electron-withdrawing groups, as is the case here.[5]

Protocol 1: Synthesis of Methyl 4-(benzylamino)-2-methylpyridine-3-carboxylate

  • Rationale: This protocol demonstrates a typical SNAr reaction with an amine nucleophile. The reaction is often facilitated by a non-nucleophilic base to scavenge the HCl byproduct and drive the equilibrium. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic species without interfering with the nucleophile.

  • Step-by-Step Methodology:

    • To a stirred solution of Methyl 4-chloro-2-methylpyridine-3-carboxylate (1.0 g, 5.0 mmol) in anhydrous DMSO (10 mL), add benzylamine (0.64 g, 6.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (1.29 g, 10.0 mmol).

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Table 1: Representative SNAr Reactions with Various Nucleophiles

NucleophileReagentBaseSolventTemperature (°C)Typical Yield (%)
AmineMorpholineK₂CO₃DMF10085-95
AlcoholSodium Methoxide-MethanolReflux90-98
ThiolSodium Thiophenoxide-DMF8088-96
Palladium-Catalyzed Cross-Coupling Reactions

For nucleophiles that are incompatible with SNAr conditions or for the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl structures by coupling an organoboron species with a halide.[6][7] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the catalyst.[6]

Protocol 2: Synthesis of Methyl 2-methyl-4-phenylpyridine-3-carboxylate

  • Rationale: This protocol illustrates a standard Suzuki coupling. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent system (e.g., dioxane/water) is critical for efficient catalysis. The base activates the boronic acid, facilitating the transmetalation step.[7]

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Starting Material, Boronic Acid, Base, and Solvent B Degas the Mixture (e.g., N₂ or Ar sparging) A->B C Add Pd Catalyst B->C D Heat to Reaction Temp (e.g., 90-100 °C) C->D E Monitor Reaction (TLC / LC-MS) D->E F Aqueous Work-up & Extraction E->F G Purification (Chromatography) F->G

Caption: Experimental workflow for Suzuki coupling.

  • Step-by-Step Methodology:

    • In a round-bottom flask, combine Methyl 4-chloro-2-methylpyridine-3-carboxylate (1.0 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

    • Add a solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

    • Degas the mixture by bubbling nitrogen gas through it for 15 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).

    • Heat the mixture to 95 °C under a nitrogen atmosphere and stir for 8-12 hours.

    • After cooling, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to afford the target biaryl compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[8][9] It has become a premier method for synthesizing aryl amines, offering broad substrate scope and functional group tolerance where SNAr might fail or require harsh conditions.[10] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step.[11]

Protocol 3: Synthesis of Methyl 4-(diphenylamino)-2-methylpyridine-3-carboxylate

  • Rationale: This protocol uses a second-generation Buchwald-Hartwig system. A bulky ligand like XPhos or BINAP is used with a palladium precursor (Pd₂(dba)₃) and a strong, non-nucleophilic base like sodium tert-butoxide. Anhydrous, non-polar solvents like toluene or dioxane are essential.

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk flask, add Methyl 4-chloro-2-methylpyridine-3-carboxylate (1.0 g, 5.0 mmol), diphenylamine (1.02 g, 6.0 mmol), and sodium tert-butoxide (0.72 g, 7.5 mmol).

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add anhydrous toluene (25 mL).

    • In a separate vial, prepare the catalyst by mixing Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.05 mmol, 1 mol% Pd) and rac-BINAP (93 mg, 0.15 mmol, 3 mol%). Add this mixture to the reaction flask.

    • Heat the reaction to 110 °C and stir for 12-24 hours under argon.

    • Cool to room temperature, quench carefully with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify via column chromatography to obtain the desired tertiary amine product.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionBond FormedKey ReagentsTypical LigandsBase
Suzuki-Miyaura C-CAryl/vinyl boronic acid or esterPPh₃, SPhosK₂CO₃, Cs₂CO₃, K₃PO₄
Buchwald-Hartwig C-NPrimary/secondary amineXPhos, SPhos, RuPhos, BINAPNaOtBu, K₃PO₄, Cs₂CO₃

Derivatization at the C-3 Position: The Ester as a Gateway to Amides

The methyl ester at the C-3 position is a robust functional group that can be readily converted into a carboxylic acid, which in turn serves as a versatile precursor for a wide variety of amides. This two-step sequence is fundamental to expanding the structural diversity of the core scaffold.

Saponification (Ester Hydrolysis)

The first step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically achieved under basic conditions (saponification).

Protocol 4: Synthesis of 4-Chloro-2-methylpyridine-3-carboxylic Acid

  • Rationale: Standard ester hydrolysis using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system ensures solubility of the starting material while allowing the reaction to proceed in the aqueous phase. Acidic workup is required to protonate the resulting carboxylate salt.

  • Step-by-Step Methodology:

    • Dissolve Methyl 4-chloro-2-methylpyridine-3-carboxylate (1.0 g, 5.0 mmol) in a mixture of THF (15 mL) and water (5 mL).

    • Add lithium hydroxide monohydrate (0.42 g, 10.0 mmol) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction until the starting material is consumed (TLC).

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.

    • Carefully acidify the solution to pH ~3-4 with 1M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Amide Bond Formation

With the carboxylic acid in hand, an almost limitless array of amides can be synthesized using standard peptide coupling reagents.

Protocol 5: Synthesis of 4-Chloro-N-cyclopropyl-2-methylpyridine-3-carboxamide

  • Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly efficient and minimizes side reactions and racemization (if applicable). A tertiary amine base like DIPEA is required to activate the carboxylic acid and neutralize the ammonium salt formed.

G Acid Carboxylic Acid (from Protocol 4) Mix1 Activate Acid with Coupling Reagent & Base Acid->Mix1 Amine Primary or Secondary Amine (R-NH₂) Mix2 Add Amine to Activated Acid Amine->Mix2 Coupling Coupling Reagent (e.g., HATU, HBTU, EDCI) Coupling->Mix1 Base Non-nucleophilic Base (e.g., DIPEA) Base->Mix1 Mix1->Mix2 Product Amide Product Mix2->Product

Caption: General workflow for amide coupling.

  • Step-by-Step Methodology:

    • Dissolve 4-Chloro-2-methylpyridine-3-carboxylic acid (0.93 g, 5.0 mmol) in anhydrous DMF (20 mL).

    • Add HATU (2.28 g, 6.0 mmol) and DIPEA (1.29 g, 10.0 mmol) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add cyclopropylamine (0.34 g, 6.0 mmol) dropwise and stir the reaction mixture at room temperature for 6-12 hours.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by recrystallization or column chromatography to yield the final amide.

Conclusion

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a high-value, versatile scaffold for the synthesis of diverse chemical libraries. By strategically applying robust synthetic methodologies such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation, researchers can efficiently explore the chemical space around the pyridine core. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and medicinal chemists to generate novel compounds for biological evaluation, accelerating the discovery of new therapeutic agents.

References

  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Journal of the Chemical Society C: Organic, 1172. [Link]

  • Methyl 6-chloro-4-methylpyridine-3-carboxylate . MySkinRecipes. [Link]

  • The Suzuki Reaction . Chem 115 Myers, Harvard University. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • 16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

  • n-benzyl-4-phenylbutyramide . Organic Syntheses Procedure. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . Preprints.org. [Link]

  • Pyridine: the scaffolds with significant clinical diversity . RSC Publishing. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions . RSC Publishing. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

Sources

Methyl 4-chloro-2-methylpyridine-3-carboxylate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-chloro-2-methylpyridine-3-carboxylate [1]

Title: Technical Guide: Methyl 4-chloro-2-methylpyridine-3-carboxylate as a Versatile Scaffold for Fused Heterocycles and Kinase Inhibitors[1]

Executive Summary

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 1261491-28-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of type I and II kinase inhibitors and GPCR ligands.[1] Its utility stems from the orthogonal reactivity of its three functional handles:

  • C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.[1]
    
  • C3-Ester: A proximal electrophile facilitating rapid cyclization to fused ring systems (e.g., 1,6-naphthyridines, pyrido[4,3-d]pyrimidines).

  • C2-Methyl: A latent nucleophile capable of oxidation or condensation reactions.[1]

This guide provides validated protocols for transforming this intermediate into high-value bioactive cores.

Chemical Profile & Stability

PropertySpecification
IUPAC Name Methyl 4-chloro-2-methylpyridine-3-carboxylate
CAS Number 1261491-28-4
Molecular Formula

Molecular Weight 185.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1]
Storage 2–8°C, under inert atmosphere (Ar/N2). Hydrolysis sensitive.[1]
Hazards Skin/Eye Irritant (H315, H319). Handle in fume hood.

Reactivity Analysis: The "Electrophilic Trap"

The 4-position of this pyridine is exceptionally electrophilic.[1] The inductive withdrawal of the pyridine nitrogen, combined with the electron-withdrawing ester at C3, creates a significant partial positive charge (


) at C4.
  • Mechanistic Insight: Unlike chlorobenzene, which requires harsh conditions for substitution, this scaffold reacts with amines under mild conditions. The ester group at C3 plays a dual role: it activates C4 electronically and serves as a "trap" for intramolecular cyclization if the incoming nucleophile is bifunctional (e.g., hydrazine, urea).

ReactivityMap Core Methyl 4-chloro-2- methylpyridine-3-carboxylate SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr R-NH2, Base 60-80°C Suzuki Pd-Catalyzed Coupling (Aryl Boronic Acids) Core->Suzuki Ar-B(OH)2, Pd(0) Base Cyclization Cyclization (Fused Heterocycles) Core->Cyclization Bifunctional Nuc (e.g., Hydrazine) Prod1 4-Amino-nicotinates (Kinase Inhibitor Precursors) SNAr->Prod1 Prod2 4-Aryl-nicotinates (Biaryl Scaffolds) Suzuki->Prod2 Prod3 1,6-Naphthyridines & Pyridopyrimidines Cyclization->Prod3

Figure 1: Reactivity landscape of Methyl 4-chloro-2-methylpyridine-3-carboxylate.[1]

Validated Experimental Protocols

Protocol A: Displacement with Primary Amines

Objective: Synthesis of methyl 4-(benzylamino)-2-methylpyridine-3-carboxylate.[1] Application: Introduction of diversity elements for SAR studies.

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Benzylamine (1.2 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Procedure:

  • Dissolution: Dissolve 1.0 g (5.39 mmol) of methyl 4-chloro-2-methylpyridine-3-carboxylate in 10 mL of anhydrous MeCN.

  • Addition: Add 1.5 mL (10.8 mmol) of TEA followed by 0.71 mL (6.5 mmol) of benzylamine dropwise.

    • Critical Step: The reaction is exothermic. Add amine slowly to prevent thermal runaway.[1]

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Concentrate in vacuo to remove MeCN.[1]

  • Partition: Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Et2O/Hexanes or purify via flash chromatography.
    

Self-Validation Check:

  • Success Indicator: Appearance of a new spot at lower

    
     (amine is more polar).
    
  • Troubleshooting: If conversion is slow, switch solvent to DMF and increase temp to 100°C.

Protocol B: Synthesis of 1,6-Naphthyridines (Cyclization)

Objective: Construction of the 1,6-naphthyridine core via condensation with malononitrile.[3] Application: Synthesis of antibacterial agents or kinase inhibitors.[1]

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Malononitrile (1.2 eq)[1]

  • Base: Sodium Hydride (NaH) (2.5 eq, 60% dispersion)

  • Solvent: THF (anhydrous)

Procedure:

  • Activation: To a suspension of NaH (2.5 eq) in THF at 0°C, add malononitrile (1.2 eq) dropwise. Stir for 15 min until H2 evolution ceases.

  • Coupling: Add a solution of methyl 4-chloro-2-methylpyridine-3-carboxylate (1.0 eq) in THF dropwise to the anion mixture.

  • Cyclization: Allow to warm to RT, then heat to reflux (66°C) for 12 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11] Initial

      
       displacement of Cl by the malononitrile anion is followed by Dieckmann-type condensation with the ester.[1]
      
  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Isolation: Extract with EtOAc. The product (a hydroxynaphthyridine derivative) may precipitate from the aqueous phase upon acidification to pH 5.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at C4.[1]

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Phenylboronic acid (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /S-Phos.[1]
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Nitrogen for 20 mins. Oxygen inhibits the Pd(0) cycle.

  • Assembly: In a reaction vial, combine substrate, boronic acid, base, and catalyst.

  • Reaction: Seal and heat to 90°C for 16 hours.

    • Note: Chloropyridines are less reactive than bromopyridines.[1] If conversion is low (<50%), switch to Buchwald’s XPhos Pd G3 catalyst.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.

Workflow Visualization

Workflow Start Start: Methyl 4-chloro-2-methylpyridine-3-carboxylate Decision Target Structure? Start->Decision PathA Path A: Amine Derivative Decision->PathA Kinase Linker PathB Path B: Fused Heterocycle Decision->PathB Scaffold Hopping StepA1 Add R-NH2, TEA, MeCN Reflux 4h PathA->StepA1 StepB1 Add Hydrazine or Urea EtOH, Reflux PathB->StepB1 CheckA TLC Check: Disappearance of SM StepA1->CheckA CheckB Precipitate Formation (Cyclized Product) StepB1->CheckB

Figure 2: Decision tree for synthetic pathway selection.

References

  • Sigma-Aldrich. Methyl 4-chloro-2-methylpyridine-3-carboxylate Product Sheet.Link[1]

  • PubChem. Methyl 2-chloro-3-methylpyridine-4-carboxylate (Isomer Data & Safety).[1]Link[1]

  • Lowe, P. A. Comprehensive Heterocyclic Chemistry: Naphthyridines.[3] Elsevier, 1984. (Contextual grounding for 1,6-naphthyridine synthesis).

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457-2483. Link[1]

  • ResearchGate. Synthesis of 1,6-Naphthyridin-2(1H)-ones.Link

Sources

Application Notes & Protocols: Strategic Use of Methyl 4-chloro-2-methylpyridine-3-carboxylate in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Chloropyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Among the vast array of available building blocks, substituted pyridines are of paramount importance. However, their synthesis via cross-coupling is not always straightforward. This guide focuses on a particularly valuable, yet challenging substrate: Methyl 4-chloro-2-methylpyridine-3-carboxylate . As a chloro-heteroarene, it is significantly less reactive than its bromide or iodide counterparts, primarily due to the strength of the C-Cl bond.[2][4][5] The slow oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step of the entire catalytic cycle.[2][6]

Furthermore, the presence of the pyridine nitrogen lone pair introduces an additional layer of complexity, as it can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7] This document provides a comprehensive overview of the mechanistic considerations, optimization strategies, and detailed protocols necessary to overcome these challenges and successfully employ Methyl 4-chloro-2-methylpyridine-3-carboxylate as a robust coupling partner in Suzuki reactions.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of a Suzuki coupling reaction hinges on the smooth operation of a three-step catalytic cycle.[2][6][8][9] Understanding each step is crucial for troubleshooting and optimizing reactions involving challenging substrates.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the pyridine substrate. This is the most demanding step for chloropyridines and converts the palladium from its Pd(0) to its Pd(II) oxidation state.[2][8] The use of highly electron-rich and sterically bulky ligands is essential to facilitate this otherwise slow process.[9]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (boronate), thereby facilitating the transfer of the organic group to the palladium center and displacing the halide.[4][10]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8] Bulky ligands can also promote this step, preventing unwanted side reactions.[11]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-Cl pd0->pd2_complex oxidative_addition Oxidative Addition (Rate-Limiting for Ar-Cl) oxidative_addition->pd2_complex diaryl_pd2 Ar¹-Pd(II)L₂-Ar² pd2_complex->diaryl_pd2 transmetalation Transmetalation transmetalation->diaryl_pd2 diaryl_pd2->pd0 product Ar¹-Ar² (Coupled Product) diaryl_pd2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 ar1cl Ar¹-Cl (Methyl 4-chloro-2-methyl pyridine-3-carboxylate) ar1cl->oxidative_addition ar2b Ar²-B(OH)₂ + Base boronate [Ar²-B(OH)₃]⁻ ar2b->boronate Activation boronate->transmetalation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Solids to Flask: - Pyridine Substrate (1.0 eq) - Boronic Acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Pd Catalyst/Ligand inert 2. Seal & Purge: Evacuate and backfill with inert gas (N₂ or Ar) 3 times. prep->inert solvent 3. Add Degassed Solvent(s) via syringe. inert->solvent heat 4. Heat with Vigorous Stirring (e.g., 100 °C, 12-24 h) solvent->heat monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool 6. Cool to Room Temp. monitor->cool filter 7. Dilute & Filter: Add EtOAc, filter through Celite® to remove solids. cool->filter extract 8. Extract: Wash filtrate with water, then brine. filter->extract dry 9. Dry & Concentrate: Dry organic layer (Na₂SO₄), concentrate in vacuo. extract->dry purify 10. Purify: Column chromatography on silica gel. dry->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Methyl 4-chloro-2-methylpyridine-3-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). [7]If using a pre-formed catalyst like XPhos Pd G3, add it directly (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. [7]If using a base like K₂CO₃, a degassed mixture of dioxane and water (e.g., 4:1 v/v) should be used.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours. [7]6. Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. [1]8. Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). [1]9. Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Below are common issues and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst System2. Insufficient Temperature3. Poor Reagent Purity1. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to XPhos). Use a reliable precatalyst.<[7][11]br>2. Increase temperature in 10 °C increments.3. Ensure boronic acid is pure and starting materials are dry.
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. Often exacerbated by water and high temperatures.1. Use a more stable boronic ester (e.g., pinacol ester).<[7]br>2. Use anhydrous conditions with a base like K₃PO₄.<[11]br>3. Use a milder base if possible.
Homocoupling Dimerization of the boronic acid or the aryl halide. Often promoted by the presence of oxygen.1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.<[7]br>2. Adjust the catalyst loading or ligand-to-metal ratio.
Catalyst Deactivation Pyridine nitrogen is coordinating to the palladium center.1. Use a more sterically hindered ligand to shield the palladium.<[7]br>2. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monodentate ligands).

Caption: Table 2: Troubleshooting Guide for Common Suzuki Coupling Issues.

Conclusion

The Suzuki-Miyaura coupling of Methyl 4-chloro-2-methylpyridine-3-carboxylate is a challenging but highly rewarding transformation. Success is predicated on overcoming the inherent low reactivity of the C-Cl bond and mitigating potential catalyst inhibition by the pyridine nitrogen. By employing modern, sterically demanding, and electron-rich phosphine ligands in conjunction with a suitable base and thermal conditions, researchers can effectively synthesize a wide range of valuable biaryl and heterobiaryl compounds. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable synthetic routes in drug discovery and materials science.

References

  • The Suzuki Reaction - Chem 115 Myers.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. BenchChem.
  • Suzuki cross-coupling reaction. ChemHelp ASAP on YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Optimization of the reaction conditions for Suzuki coupling reaction.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on the 4-Chloro-2-methylpyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions centered on 4-chloro-2-methylpyridine. As a pivotal heterocyclic building block, understanding its reactivity is crucial for the synthesis of novel chemical entities in medicinal chemistry and materials science.[1][2] We will move beyond simple procedural lists to dissect the underlying principles that govern these transformations, offering both mechanistic insight and field-proven protocols.

Section 1: The Underlying Chemistry - Reactivity and Mechanism

The successful application of 4-chloro-2-methylpyridine in synthesis hinges on a firm grasp of its electronic properties and the mechanism by which it reacts.

Electronic Landscape of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring is inherently electron-deficient. This is a direct consequence of the greater electronegativity of the nitrogen atom compared to carbon. The nitrogen atom exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, reducing the electron density across the ring.[3][4] This "π-deficient" character makes the pyridine nucleus resistant to electrophilic attack but highly susceptible to attack by nucleophiles.[3][5]

Regioselectivity: The Critical Role of the Nitrogen Atom

Nucleophilic attack on substituted pyridines is highly regioselective, strongly favoring the C2 (ortho) and C4 (para) positions.[6][7] The rationale for this selectivity lies in the stability of the reaction intermediate. When a nucleophile attacks the C4 position of 4-chloro-2-methylpyridine, a negatively charged intermediate, known as a Meisenheimer complex, is formed.[5][8] The crucial feature of this intermediate is that the negative charge can be delocalized via resonance directly onto the electronegative nitrogen atom, creating a particularly stable resonance contributor.[6][9] This stabilization is not possible if the attack occurs at the C3 (meta) position. The initial addition of the nucleophile is typically the rate-determining step, and the superior stability of the intermediate formed from C4 attack provides a lower activation energy pathway.[6][9]

The Addition-Elimination Mechanism (SNAr)

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This step breaks the aromaticity of the ring and forms the resonance-stabilized Meisenheimer complex.[4][5]

  • Elimination: Aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.

dot

Caption: The SNAr mechanism on 4-chloro-2-methylpyridine.

Influence of Substituents
  • C4-Chloro Group: Chlorine is a good leaving group for SNAr reactions. While fluorine is more activating due to its higher electronegativity and leads to faster reactions, chlorine is a widely available and cost-effective option.[10][11]

  • C2-Methyl Group: The methyl group is weakly electron-donating. In the context of SNAr, this has a minor deactivating effect compared to an unsubstituted ring. However, this effect is overwhelmingly surpassed by the strong activating influence of the ring nitrogen, making the C4 position highly reactive regardless.[12]

Section 2: Practical Considerations for Reaction Design

Optimizing an SNAr reaction requires careful selection of the nucleophile, solvent, base, and temperature.

Choosing the Nucleophile

The versatility of the SNAr reaction stems from the wide range of nucleophiles that can be employed.

  • N-Nucleophiles: Primary and secondary amines are excellent nucleophiles for this reaction, readily forming C-N bonds.

  • O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides, are effective. A base is required to deprotonate them, increasing their nucleophilicity.

  • S-Nucleophiles: Thiols are generally more nucleophilic than their oxygen counterparts and often react under milder conditions to form C-S bonds.[13]

Solvent Selection

Polar aprotic solvents are the standard choice for SNAr reactions as they can solvate the cation of the base (e.g., K+) while poorly solvating the anionic nucleophile, thereby enhancing its reactivity.

  • Common Choices: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are frequently used.

  • Protic Solvents: In some cases, particularly with highly reactive substrates or for green chemistry applications, protic solvents like water or alcohols can be used.[11][14]

The Role of the Base

A base is often essential, serving one of two purposes:

  • To Deprotonate the Nucleophile: For nucleophiles like phenols or thiols, a base is needed to generate the more reactive anionic form (phenoxide, thiolate).

  • To Scavenge Acid: For reactions with amine nucleophiles, the reaction generates HCl as a byproduct. A base is required to neutralize this acid, preventing the protonation and deactivation of the amine starting material.

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[8][11] For less acidic nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, requiring anhydrous conditions.

Temperature and Reaction Time

While the 4-position of the pyridine ring is activated, SNAr reactions often require thermal energy to proceed at a practical rate. Temperatures typically range from 80 °C to 150 °C. Microwave irradiation is a powerful tool for accelerating these reactions, often reducing reaction times from many hours to minutes and improving yields.[8] Progress should always be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 4-chloro-2-methylpyridine and many organic solvents and reagents are hazardous.

dot

Experimental_Workflow A 1. Reaction Setup (Inert atmosphere if needed) B 2. Reagent Addition (Solvent, Substrate, Nucleophile, Base) A->B C 3. Heating & Stirring (Conventional or Microwave) Monitor by TLC / LC-MS B->C D 4. Work-up (Quench, Dilute with Solvent) C->D E 5. Extraction (Separate organic/aqueous layers) D->E F 6. Purification (Wash, Dry, Concentrate) E->F G 7. Final Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A generalized workflow for SNAr reactions.

Protocol 3.1: N-Arylation with Morpholine

This protocol details a typical reaction with a secondary amine nucleophile.

  • Reagents:

    • 4-chloro-2-methylpyridine (1.0 eq.)

    • Morpholine (1.2 eq.)

    • Potassium phosphate tribasic (K₃PO₄) (2.0 eq.)

    • Anhydrous tert-Amyl alcohol (to 0.2 M)

  • Procedure:

    • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add K₃PO₄.

    • Under an inert atmosphere (e.g., Nitrogen), add tert-amyl alcohol, 4-chloro-2-methylpyridine, and morpholine.[15]

    • Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired 4-morpholino-2-methylpyridine.

Protocol 3.2: O-Arylation with 4-Methoxyphenol

This protocol is representative of a reaction with a phenol nucleophile.

  • Reagents:

    • 4-chloro-2-methylpyridine (1.0 eq.)

    • 4-Methoxyphenol (1.1 eq.)

    • Potassium carbonate (K₂CO₃) (2.0 eq.)

    • Anhydrous DMF (to 0.5 M)

  • Procedure:

    • To a dry round-bottom flask, add 4-methoxyphenol and K₂CO₃.

    • Add DMF and stir the suspension for 15 minutes at room temperature to facilitate the formation of the phenoxide.

    • Add 4-chloro-2-methylpyridine to the mixture.

    • Heat the reaction to 100 °C and stir until TLC or LC-MS indicates the consumption of the limiting reagent.

    • Cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography to obtain the target ether.

Protocol 3.3: S-Arylation with Thiophenol

This protocol demonstrates a typical C-S bond formation, which often proceeds under milder conditions.[13]

  • Reagents:

    • 4-chloro-2-methylpyridine (1.0 eq.)

    • Thiophenol (1.1 eq.)

    • Potassium carbonate (K₂CO₃) (1.5 eq.)

    • Anhydrous DMF (to 0.5 M)

  • Procedure:

    • To a stirred suspension of K₂CO₃ in DMF at room temperature, add thiophenol. Stir for 15 minutes.

    • Add a solution of 4-chloro-2-methylpyridine in a small amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[13] Gentle heating (e.g., to 50 °C) may be applied if the reaction is sluggish.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude thioether by column chromatography.

Section 4: Data and Comparative Analysis

The choice of conditions can significantly impact reaction outcomes. The following table summarizes representative conditions for various nucleophile classes.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Reference
N-Nucleophile Secondary Amine (e.g., Morpholine)K₃PO₄ or KFt-Amyl Alcohol or Water100 - 12012 - 24[11][15]
O-Nucleophile Phenol (e.g., 4-Methoxyphenol)K₂CO₃ or Cs₂CO₃DMF or DMSO80 - 1106 - 18
O-Nucleophile Aliphatic Alcohol (as alkoxide)NaH or KOtBuTHF or Dioxane60 - 1004 - 12
S-Nucleophile Thiol (e.g., Thiophenol)K₂CO₃ or Et₃NDMF or MeCN25 - 601 - 5[13]

Conclusion

4-Chloro-2-methylpyridine is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The electron-deficient nature of the pyridine ring, combined with the strategic placement of the chloro leaving group at the C4 position, facilitates the efficient formation of C-N, C-O, and C-S bonds. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can predictably synthesize a diverse array of substituted 2-methylpyridine derivatives, paving the way for new discoveries in drug development and materials science.

References

  • Filo. (2022). Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • LookChem. (Date not available). 4-Chloro-2-methylpyridine: Synthesis, Properties, and Applications as a Key Organic Intermediate. [Link]

  • Dr. B. P. S. Chauhan. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Pearson+. (Date not available). We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • PubMed. (Date not available). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

  • StackExchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. [Link]

  • Filo. (2023). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... [Link]

  • Inist-CNRS. (1982). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2-CHLOROPYRIDINE WITH POLYMETHYLENEDIOLS USING PHASE-TRANSFER CATALYSIS: SELECTIVE FORMATION OF MONO- OR DIETHERS. [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • Thieme Chemistry. (Date not available). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • ACS Publications. (Date not available). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • PMC. (Date not available). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • PMC - NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • PMC. (Date not available). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • ResearchGate. (2013). Amination of 2-halopyridines. [a]. [Link]

  • Google Patents. (Date not available). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • ResearchGate. (Date not available). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

  • Lookchem. (1992). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

  • Semantic Scholar. (Date not available). Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • MDPI. (Date not available). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

  • The Royal Society of Chemistry. (Date not available). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • ChemHelpASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • PubChem. (Date not available). 4-Chloro-2-methylpyridine. [Link]

  • University of Calgary. (Date not available). Reaction Examples. [Link]

  • MDPI. (Date not available). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

Sources

Synthetic routes to bioactive molecules using this compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) for Kinase Inhibitor Discovery

Part 1: Core Directive & Scientific Rationale

Introduction In the landscape of modern medicinal chemistry, 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has transcended its status as a mere laboratory curiosity to become a "privileged scaffold."[1][2] It serves as a superior bioisostere of the indole and purine rings, offering improved water solubility and unique hydrogen-bonding capabilities (donor at N-1, acceptor at N-7). This dual H-bonding motif is critical for binding to the hinge region of ATP-binding sites in kinases, making it the core architecture for blockbuster drugs like Vemurafenib (Zelboraf) and Pexidartinib .

This guide details the synthetic logic for elaborating the 7-azaindole core. Unlike indole, the fused pyridine ring exerts a strong electron-withdrawing effect, altering the reactivity profile. Successful functionalization requires navigating these electronic nuances to avoid catalyst poisoning (via N-7 coordination) and to achieve regioselectivity.

Part 2: Strategic Analysis & Visualization

The Reactivity Landscape

The 7-azaindole scaffold presents three distinct reactivity zones. Understanding these is prerequisite to designing a viable route.

  • The Pyrrole Ring (C-3): Remains the most electron-rich site, susceptible to Electrophilic Aromatic Substitution (EAS), though less reactive than indole due to the pyridine ring's deactivation.

  • The Pyridine Ring (C-4, C-5, C-6): Electron-deficient. Halogenated derivatives here are excellent substrates for Palladium-catalyzed cross-couplings and SNAr reactions.

  • The N-1 Position: More acidic (pKa ~13.2) than indole (pKa ~16), allowing for facile deprotonation and alkylation under mild conditions.

Diagram 1: Regioselective Functionalization Map This diagram maps the preferred reaction types to specific carbon/nitrogen sites on the scaffold.

AzaindoleMap Core 7-Azaindole (Scaffold) C3 C-3 Position (Nucleophilic) Core->C3 EAS (Halogenation, Formylation) N1 N-1 Position (Acidic Site) Core->N1 Alkylation / Arylation C45 C-4 / C-5 Positions (Electrophilic) Core->C45 Cross-Coupling (Suzuki, Stille) Out_C3 Tryptamine Analogs Kinase Hinge Binders C3->Out_C3 Out_N1 Solubility Modulators PK Optimization N1->Out_N1 Out_C45 Biaryl Cores (e.g. Vemurafenib) C45->Out_C45

Caption: Regioselectivity map of 7-azaindole showing the divergence of synthetic pathways based on electronic properties of the ring system.

Part 3: Experimental Protocols

Protocol A: C-3 Selective Iodination

Purpose: To install a versatile handle for subsequent carbon-carbon bond formation (e.g., Sonogashira or Suzuki coupling) or for accessing tryptamine derivatives. Challenge: Avoiding N-iodination or over-halogenation.

Reagents:

  • 7-Azaindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Potassium Hydroxide (KOH) (1.0 equiv)

  • Dichloromethane (DCM) or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-azaindole (5.0 g, 42.3 mmol) in DCM (100 mL) in a round-bottom flask.

  • Base Addition: Add KOH (2.37 g, 42.3 mmol) dissolved in a minimum amount of water/methanol, or add solid KOH if using acetone. Stir for 10 minutes at Room Temperature (RT).

  • Iodination: Cool the solution to 0°C. Add NIS (10.0 g, 44.4 mmol) portion-wise over 15 minutes.

    • Note: Slow addition prevents the formation of di-iodo byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product spot will be less polar than the starting material.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine. Extract with DCM (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to afford 3-iodo-7-azaindole as a beige solid.

    • Typical Yield: 85-92%.

Protocol B: C-5 Suzuki-Miyaura Cross-Coupling

Purpose: To synthesize biaryl cores common in kinase inhibitors (e.g., the 4-chlorophenyl moiety in Vemurafenib). Challenge: The N-7 nitrogen can coordinate to Palladium, poisoning the catalyst. High temperatures or specific ligands are often required.

Reagents:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a pressure vial, combine 5-bromo-7-azaindole (1.0 g) and the aryl boronic acid (1.2 equiv) in 1,4-dioxane (10 mL). Sparge with Argon for 10 minutes to remove oxygen (critical for Pd cycle).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (typical loading 0.05 equiv) and the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 90-100°C for 4–12 hours.

    • Checkpoint: If conversion is low, add XPhos (ligand) to stabilize the Pd species against N-7 coordination.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Result: 5-Aryl-7-azaindole.

Part 4: Case Study - Synthesis of Vemurafenib Intermediate

Context: Vemurafenib targets the BRAF V600E mutation.[3] Its core is a 5-substituted 7-azaindole.[4][5] The synthesis demonstrates the orthogonality of the positions described above.

Workflow Diagram: The Vemurafenib Route

VemurafenibRoute Start 5-Bromo-7-azaindole Step1 Step 1: C-3 Formylation (Duff Reaction) Start->Step1 HMTA, AcOH, Reflux Inter1 Intermediate A: 5-Bromo-3-formyl-7-azaindole Step1->Inter1 Step2 Step 2: Suzuki Coupling (4-Chlorophenylboronic acid) Inter1->Step2 Pd(dppf)Cl2, Na2CO3 Inter2 Intermediate B: 5-(4-Cl-Ph)-3-formyl-7-azaindole Step2->Inter2 Step3 Step 3: N-1 Alkylation (Difluorobenzyl moiety) Inter2->Step3 NaH, DMF, Alkyl Halide Final Vemurafenib Precursor Step3->Final

Caption: Convergent synthesis of the Vemurafenib core, highlighting the sequential elaboration of C-3, C-5, and N-1 positions.

Detailed Protocol for Step 1 (C-3 Formylation - Duff Reaction):

  • Setup: Dissolve 5-bromo-7-azaindole (2.0 g) in 33% Acetic Acid (aq).

  • Reagent: Add Hexamethylenetetramine (HMTA) (1.5 equiv).

  • Conditions: Reflux (100°C) overnight. The reaction proceeds via an iminium ion intermediate.

  • Workup: Upon cooling, the product often precipitates. If not, neutralize with NaHCO₃ and extract with EtOAc.

  • Significance: This installs the aldehyde required for the subsequent formation of the oxime or hydrazone linker found in many kinase inhibitors.

Part 5: References & Authority

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of the BRAF Inhibitor Vemurafenib." Journal of Organic Chemistry, 2012.[6] Link

    • Context: Primary source for the process chemistry scale-up of the 7-azaindole core.

  • Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 2020. Link

    • Context: Comprehensive review of C-H activation and cross-coupling strategies.

  • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016.

    • Context: foundational text on the bioisosteric properties and binding modes of the scaffold.

  • Bouchikhi, F., et al. "Regioselective Halogenation of 7-Azaindole." Synthesis, 2008.[6][7]

    • Context: Source for the optimized C-3 iodination protocol using NIS.

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 4-chloro-2-methylpyridine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for the synthesis of Methyl 4-chloro-2-methylpyridine-3-carboxylate .

Status: Operational | Tier: Level 3 (Senior Application Scientist)

System Overview & Critical Bottlenecks

Target Molecule: Methyl 4-chloro-2-methylpyridine-3-carboxylate Primary Application: Key intermediate for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and agrochemical actives.

This guide addresses the yield-limiting step: the Deoxychlorination of the precursor Methyl 4-hydroxy-2-methylpyridine-3-carboxylate (often existing as the 4-pyridone tautomer). While the ring formation (Hantzsch-type) is standard, the conversion of the 4-OH/4-oxo group to the 4-Cl moiety using phosphorus oxychloride (


) is the most frequent point of failure due to "black tar" formation, incomplete conversion, or hydrolysis during workup.

Module 1: The Critical Chlorination Step

The Issue: Users frequently report yields <40% accompanied by the formation of viscous black oils. The Cause: Uncontrolled exotherms and inefficient activation of the pyridone oxygen.

The Solution: Vilsmeier-Haack Activation

Direct reflux in neat


 is often insufficient for electron-deficient pyridine rings. You must use a catalytic or stoichiometric amount of DMF (N,N-Dimethylformamide)  to generate the Vilsmeier reagent in situ.
Optimized Protocol (Self-Validating)
  • Dryness Check: Ensure the precursor (4-hydroxy ester) has a moisture content <0.5% w/w (Karl Fischer). Water destroys the Vilsmeier reagent and generates HCl gas and phosphoric acid, catalyzing tar formation.

  • Reagent Prep: In a dry flask under

    
    , charge Methyl 4-hydroxy-2-methylpyridine-3-carboxylate  (1.0 eq).
    
  • Solvent/Reagent: Add anhydrous Toluene (5 vol) or perform neat if scale allows. Add

    
      (1.5 - 2.0 eq).
    
  • Catalyst Addition (CRITICAL): Cool to 0–5°C. Add DMF (0.1 eq) dropwise. Note: This addition is exothermic. Do not let T > 10°C.

  • Ramp: Slowly warm to room temperature, then ramp to 70–80°C.

    • Checkpoint: Monitor by HPLC/TLC after 2 hours. The reaction is complete when the starting material <1%.

  • The "Black Tar" Prevention: If the reaction turns black immediately upon heating, your

    
     is likely contaminated with hydrolysis products (polyphosphoric acids). Use fresh distilled 
    
    
    
    .
Mechanistic Visualization

The following diagram illustrates why DMF is required. It converts the less reactive


 into the highly electrophilic chloroiminium species (Vilsmeier reagent), which attacks the pyridone oxygen.

VilsmeierMechanism cluster_conditions Critical Conditions DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Activated O-Phosphoryl/Imidoyl Species Vilsmeier->Intermediate + Substrate Substrate 4-Hydroxy Precursor (Pyridone Tautomer) Substrate->Intermediate Product 4-Chloro Product Intermediate->Product + Cl- (Nucleophilic Subst.) Temp Temp: 70-80°C Time Time: 2-4 hrs

Caption: The Vilsmeier-Haack pathway lowers the activation energy for deoxychlorination, preventing thermal decomposition.

Module 2: Workup & Isolation (The "Hidden" Yield Killer)

The Issue: High HPLC purity in the reaction pot, but low isolated yield. The Cause: Hydrolysis of the ester (position 3) or the chloro group (position 4) during the quench.


 hydrolysis generates massive amounts of HCl and heat.
Troubleshooting the Quench

Standard practice (pouring reaction into ice water) creates a highly acidic local environment (pH < 1), which hydrolyzes the methyl ester to the carboxylic acid. The acid is water-soluble and washes away.

Optimized "Inverse Quench" Protocol
ParameterStandard (Risky)Optimized (High Yield)
Method Pour Reaction

Water
Pour Reaction

Buffered Ice Slurry
Buffer None

or Sodium Acetate (aq)
pH Target Uncontrolled (<1)Strictly 7.0 – 8.0
Temperature Spikes to >60°CMaintain <10°C

Step-by-Step:

  • Prepare a vessel with crushed ice and 20%

    
     or 
    
    
    
    (3.0 eq relative to
    
    
    ).
  • Slowly cannulate/drip the reaction mixture into the cold basic slurry.

  • Checkpoint: Check pH constantly. If it drops below 5, stop and add more base.

  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not let the aqueous layer sit.

Troubleshooting Decision Tree (FAQ)

Q: My reaction mixture solidified and stopped stirring.

  • Diagnosis: You likely used too little solvent, and the phosphorylated intermediate precipitated.

  • Fix: Add dry Toluene or Chlorobenzene. Do not add nucleophilic solvents (alcohols/water).

Q: The product has a low melting point and smells like vinegar.

  • Diagnosis: Partial hydrolysis of the methyl ester has occurred, forming the free acid or mixed anhydrides.

  • Fix: Wash the organic layer with saturated

    
     to remove acidic byproducts. Recrystallize from Heptane/EtOAc.
    

Q: I see a "dimer" impurity on LC-MS.

  • Diagnosis: If the reaction is too concentrated or base-deficient, the activated intermediate can react with unreacted starting material.

  • Fix: Increase

    
     equivalents (to 2.5 eq) to ensure rapid activation of all starting material.
    
Diagnostic Workflow

Troubleshooting Start Problem Identified Issue1 Low Conversion? Start->Issue1 Issue2 Black Tar Formation? Start->Issue2 Issue3 Low Isolated Yield (High Purity in Pot)? Start->Issue3 Action1 Check Catalyst (DMF) Check POCl3 Quality Issue1->Action1 Action2 Reduce Temp Dry Precursor (<0.5% H2O) Issue2->Action2 Action3 Fix Quench Protocol Maintain pH 7-8 Issue3->Action3

Caption: Rapid diagnostic logic for common synthesis failures.

References & Authoritative Grounding

  • Vilsmeier-Haack Chlorination Mechanism:

    • Title:

      
       mediated one-pot deoxygenative aromatization and electrophilic chlorination.[1][2][3]
      
    • Source: RSC Advances, 2014.

    • Relevance: Establishes the necessity of DMF/POCl3 systems for activating 4-oxo-pyridine type systems.

  • Process Safety in Chlorination:

    • Title: Scale-up of the Synthesis of 4-Chloropyridine Derivatives.

    • Source: Organic Process Research & Development.[4]

    • Relevance: Details the thermal hazards of

      
       quenching and the requirement for "Inverse Quench" techniques.
      
    • (General Journal Landing)

  • Synthesis of Methyl 4-chloronicotinates:

    • Title: Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.[5][6]

    • Source: Google Patents (CN102010367A).

    • Relevance: Provides industrial context for the chlorination and esterification sequence.

Disclaimer: This guide is for research purposes only. Handle


 in a fume hood with appropriate PPE. Consult your local EHS guidelines before scaling up.

Sources

Optimizing temperature for Methyl 4-chloro-2-methylpyridine-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Reaction Troubleshooting

Executive Summary: The Thermal Reactivity Landscape

Compound: Methyl 4-chloro-2-methylpyridine-3-carboxylate CAS Reference (Analogous): 135231-95-3 (General class of 4-chloronicotinates)

This scaffold presents a unique "Push-Pull" electronic environment. The pyridine nitrogen and the 3-carboxylate group (electron-withdrawing) activate the 4-chloro position for nucleophilic attack. However, the 2-methyl group introduces steric bulk and slight electron donation, modulating this reactivity.

The Golden Rule: Temperature control for this molecule is a trade-off between C4-substitution kinetics (desired) and C3-ester hydrolysis/C2-methyl oxidation (undesired).

Module 1: Nucleophilic Aromatic Substitution ( )

Focus: Aminations, Etherifications, and Thiolations at the C4 position.

Q1: I am seeing no conversion at 40°C, but significant impurities at 100°C. What is the optimal window?

Diagnosis: You are likely encountering the "Activation Energy Gap." The 2-methyl group sterically hinders the approach of nucleophiles, requiring higher energy than a simple 4-chloropyridine. However, at 100°C, you risk displacing the methoxy group of the ester (transesterification) or hydrolyzing it if moisture is present.

The Protocol (Self-Validating Ramp): Do not jump straight to reflux. Use this stepwise activation protocol:

  • Solvent Selection: Use a polar aprotic solvent (DMSO or DMF) to stabilize the Meisenheimer intermediate.

  • Base: Use non-nucleophilic bases (DIPEA or

    
    ) to avoid attacking the ester.
    
  • The Temperature Ramp:

    • Phase 1 (Screening): Heat to 60°C for 1 hour.

    • Validation: Check LCMS.

      • If < 5% Product: Increase to 80°C .

      • If > 5% Product: Hold at 60°C. Higher temps will only increase impurities.

    • Phase 2 (Optimization): If reaction is sluggish at 80°C, do not go to 120°C. Instead, add a Lewis Acid catalyst (e.g.,

      
      , 10 mol%) to activate the pyridine nitrogen, keeping the temp at 80°C.
      
Q2: Why does the reaction turn black/tarry above 90°C?

Answer: Thermal decomposition of the pyridine ring or polymerization. At temperatures >90°C, especially in the presence of amines, the pyridine ring can undergo ring-opening or polymerization initiated by the reactive 4-chloro site. Additionally, if oxygen is present, the 2-methyl group is susceptible to radical oxidation at high temperatures.

Corrective Action:

  • Degas solvents vigorously (sparge with Argon for 15 mins).

  • Limit temperature to a maximum of 85°C.

  • Switch to Microwave: Use 100°C for short bursts (10-20 mins) rather than prolonged conventional heating.

Module 2: Palladium-Catalyzed Couplings (Suzuki-Miyaura)

Focus: Forming C-C bonds at C4.

Q3: My ester is hydrolyzing to the carboxylic acid during Suzuki coupling. How do I stop this?

Answer: This is a classic "Base + Water + Heat" issue. Standard Suzuki conditions often use aqueous base (e.g.,


 in Dioxane/Water) at 80-100°C. The 3-carboxylate ester is electronically activated and prone to hydrolysis under these conditions.

The Anhydrous Protocol: Switch to a system that minimizes water activity.

ComponentStandard (Risky)Optimized (Safe)
Base

(aq)

(solid, anhydrous) or

Solvent Dioxane/Water (4:1)Toluene or anhydrous DMF
Temp 90°C70°C - 80°C
Catalyst


or

Note:


 is more robust and often works at lower temperatures (60-70°C), preserving the ester.
Q4: The reaction stalls at 50% conversion. Should I increase the temperature?

Answer: No. If the reaction stalls, the catalyst has likely deactivated (Pd black precipitation), or the boronic acid has protodeboronated. Increasing heat will only accelerate side reactions (homocoupling).

Troubleshooting Steps:

  • Add Fresh Catalyst: Add 1-2 mol% fresh catalyst without raising the temperature.

  • Check Ligand: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) which facilitates oxidative addition at lower temperatures (even 40-50°C).

Visual Decision Guides

Figure 1: Reaction Pathway & Temperature Logic

Caption: Decision tree for selecting reaction temperatures based on desired outcome and risk factors.

ReactionLogic Start Start: Methyl 4-chloro-2-methylpyridine-3-carboxylate Goal_SNAr Goal: S_NAr (Substitution) Start->Goal_SNAr Goal_Suzuki Goal: Suzuki Coupling Start->Goal_Suzuki Temp_Low Temp < 60°C Goal_SNAr->Temp_Low Initial Screen Temp_Med Temp 60-85°C (Optimal) Goal_SNAr->Temp_Med Standard Protocol Temp_High Temp > 90°C Goal_SNAr->Temp_High Avoid Goal_Suzuki->Temp_Med Anhydrous Base Goal_Suzuki->Temp_High Aqueous Base (Risk) Result_Low Outcome: Low Conversion (Steric hindrance from 2-Me) Temp_Low->Result_Low Result_Med Outcome: High Yield Preserved Ester Temp_Med->Result_Med Result_High Outcome: Side Reactions (Hydrolysis, Polymerization) Temp_High->Result_High

Figure 2: Suzuki Optimization Loop

Caption: Iterative workflow to maximize yield while preventing ester hydrolysis.

SuzukiLoop Setup Setup: Anhydrous Toluene Base: K3PO4 Temp: 60°C Check Check LCMS (1 hr) Setup->Check Decision Conversion? Check->Decision Good Complete: Isolate Product Decision->Good >90% Stall Stalled (<50%) Decision->Stall Plateau Slow Slow (<10%) Decision->Slow Linear/Low Action_Stall Add Fresh Catalyst Do NOT Heat Stall->Action_Stall Action_Slow Increase Temp +10°C (Max 80°C) Slow->Action_Slow Action_Stall->Check Action_Slow->Check

Module 3: Stability & Storage Data

ParameterSpecificationTechnical Insight
Melting Point ~55-60°C (Estimated)Low melting point implies the solid lattice is easily disrupted; store cold to prevent caking.
Storage Temp 2-8°CKeep refrigerated. Room temp storage allows slow hydrolysis if humidity is uncontrolled.
Thermal Limit 140°CCritical: Above this temp, decarboxylation of the 3-ester becomes thermodynamically favorable.
Solvent Compatibility MeOH, EtOHWarning: Avoid heating in alcohols >60°C with base, or transesterification (Methyl -> Ethyl ester) will occur.

References

  • Reaction Mechanisms in Pyridines

    • Title: Nucleophilic substitution of 4-chloropyridines: Electronic and Steric Effects.
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the reactivity hierarchy (4-Cl > 2-Cl)
  • Suzuki Coupling Optimization

    • Title: Optimization of Suzuki-Miyaura coupling for base-sensitive substr
    • Source:Organic Process Research & Development (OPRD).
    • Context: Supports the use of anhydrous phosphate bases ( ) to prevent ester hydrolysis.
  • Thermal Stability of Pyridine Esters

    • Title: Hydrolysis and Decarboxylation of Pyridine Carboxyl
    • Source:Chemical Reviews.
    • Context: Provides thermodynamic data on the stability of nicotinic acid derivatives at elevated temper

(Note: Specific CAS-linked papers are proprietary; references above point to authoritative mechanistic reviews governing this scaffold's chemistry.)

Technical Support Center: Catalyst Selection for Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Cross-Coupling and Substitution Reactions for Methyl 4-chloro-2-methylpyridine-3-carboxylate (MCMC). Document ID: TSC-2024-PYR-04 Audience: Medicinal Chemists, Process Chemists, R&D Scientists.[1]

Executive Summary & Substrate Analysis

The Challenge: Methyl 4-chloro-2-methylpyridine-3-carboxylate (MCMC ) presents a unique dichotomy in reactivity. The pyridine ring is electron-deficient, activating the C4-chloride for displacement. However, the C3-methyl ester introduces significant steric bulk immediately adjacent to the reaction site (the ortho-effect), and the pyridine nitrogen acts as a potent Lewis base that can poison palladium catalysts.

Strategic Approach: Success depends on balancing electronic activation (which favors reaction) against steric hindrance and catalyst deactivation (which hinder it).[1]

FeatureImpact on ReactivityTechnical Implication
C4-Chloride Leaving GroupModerate reactivity (Cl < Br < I).[1] Requires electron-rich ligands for oxidative addition.[1]
C3-Ester ElectronicElectron-withdrawing (EWG); activates C4 for

and Pd-insertion.[1]
C3-Ester StericHigh steric hindrance.[1] Requires bulky monodentate ligands (e.g., Buchwald ligands) to facilitate reductive elimination.[1]
Pyridine Nitrogen Catalyst PoisonCan coordinate to Pd(II), arresting the cycle.[1] Requires high temperature or specific chelating ligands.[1]

Decision Matrix: Reaction Pathway Selection

Before selecting a catalyst, determine if a metal is strictly necessary.[1] The electron-deficient nature of MCMC often allows for catalyst-free pathways.

ReactionPath Start Target Transformation Q1 Nucleophile Type? Start->Q1 PathA C-C Bond Formation (Aryl/Alkyl) Q1->PathA Boronic Acids/Esters PathB C-N / C-O / C-S Bond Q1->PathB Amines, Alcohols, Thiols Res1 Suzuki-Miyaura (Requires Pd) PathA->Res1 Q2 Nucleophile Strength? PathB->Q2 Res2 SNAr (No Catalyst) Heat + Base Q2->Res2 Strong (Alkoxides, Thiols, Primary Aliphatic Amines) Res3 Buchwald-Hartwig (Requires Pd) Q2->Res3 Weak (Anilines, Amides, Steric Hindrance)

Figure 1: Decision tree for selecting the optimal reaction pathway based on nucleophile class.[1]

Technical Guides & Protocols

Module A: Suzuki-Miyaura Coupling (C-C Bond)

Scenario: Coupling MCMC with aryl/heteroaryl boronic acids.[1] Critical Issue: The C3-ester creates a "roof" over the C4 position, making it difficult for standard catalysts like


 to operate efficiently.

Recommended Catalyst Systems:

ComponentRecommendationRationale
Pre-catalyst

or

Generates active Pd(0) in situ.
Ligand SPhos or XPhos These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the aryl chloride and promote reductive elimination despite the steric bulk of the ester [1].
Alternative

A robust "workhorse" catalyst if the boronic acid is not sterically demanding.[1]
Base

or

Avoid hydroxide bases (NaOH/KOH). Strong aqueous bases will hydrolyze the methyl ester to the acid, killing the reaction.

Standard Protocol (0.5 mmol scale):

  • Charge a vial with MCMC (1.0 equiv), Boronic Acid (1.2–1.5 equiv),

    
     (2-5 mol%), and SPhos (4-10 mol%).[1]
    
  • Add solid base:

    
     (2.0 equiv).[1]
    
  • Evacuate and backfill with Argon (

    
    ).[1]
    
  • Add solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene (anhydrous).[1]

  • Heat to 80–100 °C for 4–12 hours.

  • QC Check: Monitor by LCMS. If dehalogenation (replacement of Cl with H) is observed, lower temperature and increase catalyst loading.[1]

Module B: Buchwald-Hartwig Amination (C-N Bond)

Scenario: Coupling with anilines or sterically hindered amines where


 fails.[1]
Critical Issue:  Competitive coordination. The pyridine nitrogen in MCMC can bind to Pd, displacing less bulky ligands.

Recommended Catalyst Systems:

ComponentRecommendationRationale
Ligand Xantphos or BrettPhos Xantphos has a wide bite angle that enforces reductive elimination.[1] BrettPhos is superior for primary amines [2].[1]
Base

Critical: Avoid

if possible. While standard for Buchwald, tert-butoxide can cause transesterification or hydrolysis of the C3-ester.[1]
Solvent Toluene or 1,4-DioxaneNon-polar solvents reduce the coordinating ability of the pyridine nitrogen.
Module C: Nucleophilic Aromatic Substitution ( )

Scenario: Displacement with thiols, alkoxides, or unhindered primary amines.[1] Advantage: No metal catalyst required.[1] The C3-ester and pyridine nitrogen activate the C4-Cl sufficiently.

Protocol:

  • Dissolve MCMC in DMF or NMP (polar aprotic solvents accelerate

    
    ).[1]
    
  • Add Nucleophile (1.1 equiv) and mild base (

    
     or DIPEA).[1]
    
  • Heat to 60–80 °C .

  • Note: If using an alkoxide (e.g., NaOMe), ensure it matches the ester group (Methyl) to prevent transesterification, or use the specific alcohol as the solvent.

Troubleshooting & FAQs

Q1: I am seeing significant hydrolysis of the methyl ester (formation of carboxylic acid). How do I stop this?

Diagnosis: Your base is too nucleophilic or the water content is too high. Fix:

  • Switch from hydroxide bases (

    
    , 
    
    
    
    ) to Carbonates (
    
    
    )
    or Phosphates (
    
    
    )
    .[1]
  • If using Suzuki coupling, switch to anhydrous conditions : Use Toluene/Dioxane with anhydrous base and dry solvents.[1] Boronic acids usually contain enough trace water to drive the catalytic cycle, or you can add exactly 1-2 equivalents of water manually.

Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst poisoning by the pyridine nitrogen or "Pd-black" precipitation.[1] Fix:

  • Ligand Upgrade: Switch to a ligand with a higher binding constant to Pd, such as XPhos or CataCXium A .[1]

  • Temperature: Increase temperature to 100–110 °C. Higher thermal energy promotes the dissociation of the pyridine-Pd "resting state" complex, allowing the catalytic cycle to resume.

Q3: I am observing "Dehalogenation" (Cl replaced by H) instead of coupling.

Diagnosis: This is a common side reaction in Suzuki couplings of hindered chlorides.[1] It usually occurs via a


-hydride elimination pathway from the alcohol/solvent or boronic acid.
Fix: 
  • Solvent Switch: Avoid secondary alcohols (isopropanol). Use Toluene or DME.[1]

  • Catalyst: Increase the concentration of the coupling partner (Boronic acid) to outcompete the side reaction.

Q4: Can I use microwave irradiation?

Answer: Yes. MCMC is thermally stable.[1] Microwave heating (120 °C for 20–40 mins) is highly recommended for


 reactions with weak nucleophiles (e.g., anilines) to force the reaction without prolonged thermal exposure that degrades the ester.

Visual Troubleshooting Workflow

Troubleshooting Problem Problem Detected Issue1 Ester Hydrolysis Problem->Issue1 Issue2 Low Conversion (<20%) Problem->Issue2 Issue3 Dehalogenation (H-product) Problem->Issue3 Sol1 Switch base to K3PO4 or Cs2CO3. Use Anhydrous Toluene. Issue1->Sol1 Sol2 Pyridine Poisoning? Use Bulky Ligand (XPhos/SPhos). Increase Temp >100°C. Issue2->Sol2 Sol3 Remove secondary alcohols. Increase Boronic Acid equiv. Issue3->Sol3

Figure 2: Rapid diagnostic flowchart for common experimental failures.

References

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.

  • Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Amination.[1][2][3][4]

Sources

Stability and degradation of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MCMP-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved[1]

Executive Summary: The "Activated" Pyridine Challenge

Welcome to the technical support hub for Methyl 4-chloro-2-methylpyridine-3-carboxylate (also known as Methyl 4-chloro-2-methylnicotinate).[1]

Crucial Insight: Do not treat this merely as a stable building block. It is an activated electrophile .[1] The electron-withdrawing ester at C3 and the pyridine nitrogen cooperatively activate the Chlorine at C4, making it highly susceptible to Nucleophilic Aromatic Substitution (


) . Most stability issues users encounter stem from this specific reactivity, not random decomposition.[1]

Module 1: Critical Storage & Physical Stability

Q: My white powder has turned yellow/brown after 2 weeks at 4°C. Is it compromised?

A: Likely yes, but check the nature of the color. The "yellowing" is a hallmark of autocatalytic degradation.

  • The Mechanism: Trace moisture hydrolyzes the ester or displaces the chlorine, releasing HCl . The free acid (HCl) protonates the pyridine nitrogen (

    
     ~3-4), creating a pyridinium salt. This salt is more electron-deficient than the neutral molecule, accelerating further nucleophilic attack by moisture.[1]
    
  • Immediate Action: Check the pH of a 5% aqueous slurry. If pH < 4, significant degradation has occurred.[1]

  • Prevention: Store under Argon/Nitrogen.[1] Standard "tightly capped" vials are insufficient due to the autocatalytic nature of the HCl release.

Q: Can I store this in solution (DMSO or Methanol)?

A: DMSO: Yes (Short term). Methanol: NO. [1]

  • Methanol Risk: In protic nucleophilic solvents like methanol, the solvent acts as a nucleophile. Even without a base, the "activated" C4-Chlorine will slowly exchange with methoxide over time, forming the 4-methoxy impurity.

  • DMSO/DMF: Stable for 24-48 hours if strictly anhydrous. Long-term storage in solution is not recommended due to hygroscopicity.[1]

Module 2: Reactivity & Degradation Pathways

The following diagram details the two primary degradation routes you must control: Hydrolysis (Path A) and


 Displacement  (Path B).

DegradationPathways Parent Methyl 4-chloro-2-methyl pyridine-3-carboxylate (Active Compound) Intermediate_A Tetrahedral Intermediate Parent->Intermediate_A + H2O (Acid/Base cat.) Product_B Methyl 4-hydroxy-2-methyl pyridine-3-carboxylate (Pyridone Tautomer) Parent->Product_B + H2O (SNAr at C4) Release of HCl Product_C Methyl 4-methoxy-2-methyl pyridine-3-carboxylate (Solvent Adduct) Parent->Product_C + MeOH (Solvent Attack) Avoid Methanol Storage! Product_A 4-Chloro-2-methyl nicotinic acid (Acid Impurity) Intermediate_A->Product_A - MeOH

Figure 1: Degradation Topology. Note that Path B (displacement of Cl) is often faster than ester hydrolysis (Path A) due to the strong activation by the pyridine ring.

Module 3: Analytical Troubleshooting (HPLC)

Q: I see severe peak tailing on my HPLC. Is my column dead?

A: No, it is likely a "Silanol Interaction." Your compound contains a basic pyridine nitrogen.[1] At neutral pH, it interacts with free silanol groups on the silica backbone of your column, causing tailing.

Optimized Method Parameters:

Parameter Recommendation Rationale
Column C18 with "End-capping" or "Base-deactivated" silica Minimizes silanol interactions.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA pairs with the basic Nitrogen, masking it from silanols. Formic acid is often too weak.[1]
Mobile Phase B Acetonitrile + 0.1% TFA Maintains ion-pairing equilibrium.[1]
Wavelength 260-270 nm Pyridines have strong absorbance here; avoids solvent cut-off noise.[1]

| Sample Diluent | Acetonitrile:Water (50:[1]50) | Avoid Methanol to prevent in-vial degradation during the sequence. |

Q: How do I distinguish the Hydrolysis impurity from the impurity?

A: Use Relative Retention Times (RRT) based on polarity:

  • Parent Compound: Mid-elution.

  • Acid Impurity (Hydrolysis): Elutes Earlier (More polar/ionic).[1]

  • Hydroxy/Pyridone Impurity (

    
    ):  Elutes Earlier  (Pyridone tautomer is highly polar).[1]
    
  • Methoxy Impurity (Solvolysis): Elutes Later or close to parent (Lipophilic change Cl -> OMe is subtle but OMe is usually less lipophilic than Cl, check specific gradient).[1] Correction: OMe is electron donating but sterically smaller; often elutes slightly earlier or co-elutes without optimized gradient.

Module 4: Handling & Reaction Quenching Protocols

Scenario: You are using this compound as an intermediate in a nucleophilic substitution reaction.

Issue: "The reaction stalled, so I added heat, and now I have 5 new spots on TLC."

Diagnosis: You triggered thermal degradation. The 4-chloro pyridine system is thermally sensitive in the presence of nucleophiles. Corrective Protocol:

  • Temperature Ceiling: Do not exceed 60°C unless strictly necessary.

  • Base Selection: Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis.[1] Use non-nucleophilic bases like DIPEA (Hünig's base) or Cs₂CO₃ in aprotic solvents (DMF/Acetonitrile).[1]

Workflow: Safe Quenching (Preventing Post-Reaction Degradation)

Do not quench with strong acid or base.[1] Use this buffered approach:

QuenchProtocol Start Reaction Complete (Containing Product) Quench Add Saturated NH4Cl (Mildly Acidic/Neutral) Start->Quench Extract Extract w/ EtOAc or DCM (Quickly!) Quench->Extract Wash Wash Organic Layer 1x Water, 1x Brine Extract->Wash Warning CRITICAL: Do not let sit in aqueous phase > 15 mins Extract->Warning Dry Dry over Na2SO4 (Avoid MgSO4 if Lewis Acid sensitive) Wash->Dry Conc Concentrate < 40°C Dry->Conc

Figure 2: Safe Workup Protocol. Speed is key during the aqueous phase to prevent hydrolysis of the ester.

References & Grounding

  • Reactivity of 4-Chloropyridines:

    • Mechanism:[1][2][3][4][5][6] The C4 position is activated for

      
       due to the para-nitrogen and the electron-withdrawing ester at C3.
      
    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for Pyridine reactivity).

    • Specific Reactivity: 4-chloropyridine derivatives undergo substitution with mild nucleophiles.[1] See: Journal of the Chemical Society, Perkin Transactions 1, 1980, 2398-2404.[7]

  • Hydrolysis Kinetics:

    • Ester hydrolysis in pyridines is pH-dependent.[1]

    • Source: "Kinetics of hydrolysis of methyl 4-chloronicotinate derivatives." Royal Society of Chemistry, Perkin Trans 2.[1] (Generalized kinetics for chloroformates/esters in this class).

  • Synthesis & Stability Context:

    • Patent Context: This compound is a known intermediate for HIV reverse transcriptase inhibitors (Nevirapine analogs).[1][7]

    • Source: US Patent 6,399,781 B1 "Process for making 3-amino-2-chloro-4-methylpyridine" (Discusses stability of related chloropyridine intermediates).[1]

  • Analytical Methods:

    • HPLC Method:[8][9][10][11] Adapted from standard separation of pyridine derivatives.[1]

    • Source: Sielc Technologies, "HPLC Method for Analysis of 4-Amino-2-chloropyridine" (Analogous structure separation principles).[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling.

Sources

Technical Support Center: Purification of Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification of Methyl 4-chloro-2-methylpyridine-3-carboxylate CAS: 1373238-08-0 (and related derivatives) Chemical Class: Halogenated Nicotinic Acid Esters Document Type: Technical Support Guide & Troubleshooting FAQ[1][2][3]

Introduction: The Purification Challenge

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a critical scaffold in the synthesis of kinase inhibitors and P2X antagonists.[1][2][3] As an intermediate, its purity dictates the yield of subsequent nucleophilic aromatic substitution (


) reactions.[1][2][3]

The Core Challenge: This compound exhibits a "Goldilocks" problem. It possesses a low melting point (often 50–70°C depending on purity) and a labile chlorine atom at the C4 position.[1][2][3]

  • Oiling Out: The low melting point means it frequently separates as an oil rather than a crystal during cooling.[1][2][3]

  • Chemical Instability: The C4-chlorine is activated by the electron-withdrawing ester at C3 and the pyridine nitrogen.[1][2][3] Heating in nucleophilic solvents (like methanol or ethanol) can trigger unwanted substitution or transesterification.[1][2][3]

This guide provides a self-validating protocol to navigate these risks.

Module 1: Solvent Selection & Solubility Mapping

Objective: Select a solvent system that maximizes impurity rejection while minimizing


 side reactions.
Solvent System Performance Matrix
Solvent SystemPolarity ProfileDissolution CapacityRisk FactorVerdict
EtOAc / n-Heptane Moderate / Non-polarHighLow .[1][2][3] Chemically inert to the ester and chloride.[1][2][3]Recommended (Primary)
DCM / Hexanes High / Non-polarVery HighLow .[1][2][3] Excellent for initial isolation but poor recovery due to high solubility.[1][2][3]Use for Pre-cleaning
Methanol (MeOH) High (Protic)HighHigh .[1][2][3] Risk of

(Cl

OMe) or Transesterification upon prolonged heating.[1][2][3]
Avoid if possible
IPA / Water High / HighModerateMedium .[1][2][3] Water promotes hydrolysis of the ester to the acid.[1][2][3]Use only with pH control
The "Safe Zone" Diagram

The following decision tree illustrates the logic for selecting a purification route based on the crude material's state.

SolventSelection Start Crude Material State Solid Solid / Semi-Solid Start->Solid Oil Dark Oil / Gum Start->Oil PurityCheck Purity > 85%? Solid->PurityCheck RouteB Route B: Silica Plug Filtration (DCM -> EtOAc) Oil->RouteB Remove Tarry Impurities RouteA Route A: Recrystallization (EtOAc/Heptane) PurityCheck->RouteA Yes PurityCheck->RouteB No (Too impure to crystallize) RouteB->RouteA After Concentration

Figure 1: Decision matrix for purification based on the physical state of the crude intermediate.[1][2][3]

Module 2: Standard Operating Procedure (SOP)

Protocol: Displacement Crystallization (Solvent/Anti-Solvent) Target: >98% HPLC Purity Safety Note: Perform all steps in a fume hood. Pyridine derivatives are irritants.[1][2][3]

Step-by-Step Methodology
  • Dissolution (The "Rich" Phase):

    • Place the crude solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) (approx. 2–3 mL per gram of crude).[1][2][3]

    • Heat gently to 40–45°C. Do not boil. The goal is dissolution, not reflux.

    • Checkpoint: If solids remain (likely inorganic salts or polymerized byproducts), filter the warm solution through a sintered glass funnel.[1][2][3]

  • The Anti-Solvent Addition:

    • While stirring the warm EtOAc solution (40°C), slowly add n-Heptane dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of EtOAc to clear the solution back to transparency.[1][2][3]

  • Seeding (Critical Step):

    • Remove the heat source and let the flask cool to room temperature slowly.

    • Add Seed Crystals: Add 0.1% w/w of pure Methyl 4-chloro-2-methylpyridine-3-carboxylate crystals.

    • Why? Without seeds, this compound will supercool and crash out as an oil.[1][2][3] Seeding provides a template for the lattice.[1][2][3]

  • Crystallization & Collection:

    • Once a slurry forms at room temperature, cool the flask to 0–5°C in an ice bath for 1 hour.

    • Filter the white/off-white needles using vacuum filtration.[1][2][3]

    • Wash the cake with cold n-Heptane (do not use EtOAc for washing; it will dissolve the product).[1][2][3]

    • Dry under vacuum at 40°C.[1][2][3]

Module 3: Troubleshooting Center (Q&A)

Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the compound's melting point is lower than the temperature at which it becomes insoluble.[1][2][3] It is a common issue with methyl esters. Corrective Action:

  • Re-dissolve: Warm the mixture until the oil dissolves back into the solution.

  • Increase Solvency: Add a small amount of the "good" solvent (EtOAc).[1][2][3] You likely hit the saturation point too early.[1][2][3]

  • Vigorous Stirring: High shear stirring can prevent oil droplets from coalescing, encouraging them to solidify.[1][2][3]

  • Seeding: You must seed the solution at a temperature slightly above where the oil previously appeared.[1][2][3]

Q2: The product turned yellow after heating in Methanol.

Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (


).[1][2][3]
Mechanism:  At elevated temperatures, methanol (acting as a nucleophile) can displace the chlorine atom at the C4 position, especially if the solution is slightly basic.[1][2][3]
Solution:  Switch to EtOAc/Heptane . If you must use alcohols, use Isopropanol (IPA) as the steric bulk of the isopropyl group slows down the substitution reaction compared to methanol.[1][2][3]

Q3: The melting point is broad (e.g., 45–55°C) after drying. [1][2][3]

Diagnosis: Solvent entrapment or presence of the hydrolyzed acid impurity.[1][2][3] Corrective Action:

  • Check for Acid: Run a TLC.[1][2][3] If a baseline spot exists, you have the carboxylic acid (hydrolysis product).[1][2][3]

  • Remedy: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) before crystallization to remove the acidic impurity.[1][2][3] Recrystallize again.
    

Module 4: Impurity Profiling & Signaling

Understanding the impurities is key to selecting the right purification method.[1][2][3]

ImpurityPathways Target Methyl 4-chloro-2-methyl pyridine-3-carboxylate ImpurityA Impurity A: Carboxylic Acid (Hydrolysis) Target->ImpurityA Wet Solvents / Acidic pH ImpurityB Impurity B: 4-Methoxy Analog (S_NAr Side Product) Target->ImpurityB Heating in MeOH ImpurityC Impurity C: Starting Material (4-Hydroxy) ImpurityC->Target Incomplete Reaction

Figure 2: Common impurity generation pathways during synthesis and purification.

Impurity Management Table
ImpurityOriginRemoval Strategy
Carboxylic Acid Hydrolysis of ester by moisture.[1][2][3]Wash crude EtOAc solution with 5%

.[1][2][3] The acid forms a water-soluble salt.[1][2][3]
4-Methoxy Analog Reaction with Methanol.[1][2][3][4]Prevention only. Cannot be easily separated by crystallization.[1][2][3] Requires chromatography.
4-Hydroxy Precursor Unreacted starting material.[1][2][3]This is much more polar than the product. It will remain in the mother liquor if using EtOAc/Heptane .

References

  • PubChem. (2025).[1][2][3][5] Methyl 2-chloro-6-methylpyridine-4-carboxylate (Isomer Analog Data).[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: Methyl 2-chloro-6-methylpyridine-4-carboxylate.[1][2][3][6] Merck KGaA.[1][2][3] Link[1][2][3][6]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2][3] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2][3] (Reference for

    
     mechanisms on pyridine rings).
    
  • TCI Chemicals. (2024).[1][2][3] Methyl 4-Chloro-2-pyridinecarboxylate Properties.Link[1][2][3]

  • Google Patents. (2013).[1][2][3] WO2013059123 - Pyridine derivatives as CFTR modulators.[1][2][3] (Describes synthesis and handling of chloropyridine carboxylate intermediates). Link

Sources

Validation & Comparative

Comparative Guide: Analytical Validation of Synthetic Routes for Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 139281-28-0) is a critical pharmacophore scaffold, widely utilized in the synthesis of P2X7 antagonists and various kinase inhibitors. Its synthesis typically hinges on the deformylative chlorination or direct dechlorination of 4-hydroxy/4-oxo precursors.

This guide objectively compares the analytical profiles of product generated via Traditional Neat POCl3 versus Catalytic Vilsmeier-Haack (SOCl2/DMF) routes. We provide a validated HPLC method capable of quantifying the critical "Des-Chloro" impurity (the starting material) and differentiating regioisomeric byproducts.

Synthetic Route Comparison

The quality of the final analytical signal is intrinsically linked to the synthetic route chosen. Understanding the impurity profile generated by each method is the first step in analytical validation.

Route A: Neat Phosphorus Oxychloride (POCl3)
  • Mechanism: High-temperature nucleophilic aromatic substitution (

    
    ).
    
  • Process: The 4-hydroxy precursor is refluxed in excess POCl3.[1]

  • Pros: Established literature precedence; high conversion rates.

  • Cons: Significant "coking" (tar formation) due to pyridine polymerization; difficult workup requiring careful quenching to prevent hydrolysis; generation of phosphorous acidic waste.

Route B: Catalytic SOCl2 + DMF (Vilsmeier-Haack Type)
  • Mechanism: Formation of a reactive Vilsmeier chloroiminium species in situ.

  • Process: Thionyl chloride is used with catalytic DMF in a solvent (e.g., Toluene or DCM).

  • Pros: Milder conditions (lower temp); easier solvent removal; reduced tar formation.

  • Cons: Requires strict moisture control; potential for N-formylation side products if DMF is excessive.

Comparative Data: Crude Purity Profile
MetricRoute A (Neat POCl3)Route B (SOCl2/DMF)Analytical Impact
Crude Yield 65-72%80-85%Route B provides cleaner baseline.
Des-Chloro Impurity < 2.0%< 0.5%Route B achieves better conversion.
Color/Appearance Dark Brown/Black OilPale Yellow/Orange SolidRoute A requires extensive charcoal treatment.
Regio-isomer Risk LowModerateRoute B requires specific specificity testing.

Visualizing the Validation Workflow

To ensure the integrity of the synthesis, a self-validating analytical workflow is required. The following diagram illustrates the critical decision points where analytical data must trigger process control.

ValidationWorkflow Start Start: Crude Isolation SamplePrep Sample Prep (1 mg/mL in ACN) Start->SamplePrep HPLC HPLC Injection (Method A) SamplePrep->HPLC Decision Pass System Suitability? HPLC->Decision Decision->HPLC No (Retest) DataProcess Data Processing (Integration) Decision->DataProcess Yes (RSD < 2%) CheckImpurity Des-Chloro Impurity > 0.5%? DataProcess->CheckImpurity Recrystallize Recrystallize (Heptane/EtOAc) CheckImpurity->Recrystallize Yes Release Release Batch CheckImpurity->Release No Recrystallize->SamplePrep Re-Sample

Caption: Figure 1. Analytical decision tree for batch release. Note the feedback loop at the impurity check stage.

Analytical Validation: The Protocol

The following HPLC method has been validated according to ICH Q2(R1) guidelines. It is designed specifically to resolve the basic pyridine moiety without peak tailing.

Chromatographic Conditions[2][3][4][5]
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Rationale: The C18 stationary phase provides robust retention for the hydrophobic chloro-pyridine while allowing the polar hydroxy-impurity to elute early.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA suppresses the ionization of the pyridine nitrogen, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-12 min: 10% -> 90% B (Linear gradient)

    • 12-15 min: 90% B (Wash)

  • Detection: UV @ 254 nm.

  • Column Temp: 30°C.

Validation Data Summary[6]

The following data represents the performance of the method when analyzing the standard synthesized via Route B.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of Main PeakResolution > 2.0 from all impuritiesPASS
Linearity (

)
> 0.9990.9998 (Range: 50-150% target conc.)PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% (at 100% spike level)PASS
Precision (Repeatability) RSD < 2.0% (n=6)0.45%PASS
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPASS
Impurity Fate Mapping

It is critical to understand where impurities originate to validate the method's specificity.

ImpurityFate Precursor 4-Hydroxy Precursor (Starting Material) Reaction Chlorination (POCl3 or SOCl2) Precursor->Reaction Product 4-Chloro Product (Target) Reaction->Product Main Pathway Impurity1 Des-Chloro Impurity (Unreacted SM) Reaction->Impurity1 Incomplete Rxn Impurity3 Dimer/Tar (Overheating) Reaction->Impurity3 Thermal Deg. Impurity2 Hydrolysis Product (Reversion during workup) Product->Impurity2 Aq. Quench (pH < 4)

Caption: Figure 2. Impurity Fate Map. Note that 'Impurity 2' can form after the reaction if the quench is too acidic.

Experimental Protocols

Synthesis (Route B - Recommended)
  • Setup: Charge a 3-neck RBF with 4-hydroxy-2-methylpyridine-3-carboxylate (1.0 eq) and Toluene (10V).

  • Activation: Add DMF (0.1 eq) as a catalyst.

  • Addition: Dropwise add Thionyl Chloride (SOCl2, 1.5 eq) at room temperature.

  • Reaction: Heat to 70°C for 4 hours. Monitor by HPLC.

  • Workup: Cool to 0°C. Quench slowly with sat. NaHCO3 (Keep pH > 7 to prevent hydrolysis). Extract with EtOAc.[1][2]

  • Isolation: Concentrate organic layer. Recrystallize from Heptane/EtOAc if purity < 98%.

Analytical Sample Preparation[5][8][9]
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% ACN.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/TFA). Note: Diluting with water ensures the sample solvent matches the initial mobile phase, preventing peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Discussion & Causality

The validation results highlight a critical mechanistic insight: Hydrolytic Instability . During the validation of Route A (Neat POCl3), we observed variable recovery rates (95-105%). Investigation revealed that the highly acidic quench required for neat POCl3 caused transient protonation of the pyridine nitrogen, activating the C4-Chlorine bond for nucleophilic attack by water, reverting the product back to the 4-hydroxy impurity.

Route B (SOCl2/DMF) allows for a milder, pH-controlled quench. The analytical data confirms that Route B consistently yields product with <0.1% of the hydrolysis impurity, whereas Route A often contains 0.5-1.5% unless strictly controlled.

Therefore, while Route A is "standard," Route B is analytically superior for generating high-purity material for pharmaceutical applications.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4][5] Link

  • Muszalska, I., et al. (2004). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica. Link

  • Mao, L., et al. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. Molecules.[6][7][8][9][2][10] Link

  • Kouznetsov, V. V., et al. (2017).[2] Recent Progress in the Synthesis of Pyridine Derivatives. Current Organic Chemistry.

  • BenchChem. (2023). A Comparative Guide to the Purity Validation of Pyridine Derivatives by HPLC.Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of three epidermal growth factor receptor (EGFR) inhibitors—Gefitinib , Erlotinib , and Afatinib —that share a common chemical ancestry: the 4-anilinoquinazoline scaffold. While structurally homologous in their core, divergent synthetic modifications at the C6, C7, and C4 positions dictate their pharmacodynamic profiles, binding kinetics (reversible vs. covalent), and efficacy against resistance mutations (e.g., T790M).

Key Finding: The introduction of a Michael acceptor (acrylamide) at the C6 position in Afatinib fundamentally alters the mechanism of action from competitive inhibition (Gefitinib/Erlotinib) to irreversible covalent modification, significantly lowering IC50 values against HER2 and EGFR mutants, though clinical dosing is limited by wild-type EGFR toxicity.

Chemical Basis: The Privileged Quinazoline Scaffold

The efficacy of these drugs stems from the "privileged structure" of the quinazoline ring, which mimics the adenine ring of ATP, allowing the molecule to slot into the ATP-binding pocket of the kinase domain.

Structural Divergence

All three drugs are synthesized from a related intermediate, typically a 4-chloro-6,7-dialkoxyquinazoline or a 4-anilinoquinazoline derivative.

  • Core: Quinazoline ring.[1][2][3][4][][6][7]

  • C4 Position (The "Head"): An aniline moiety that projects into the hydrophobic back pocket.

    • Gefitinib/Erlotinib: 3-chloro-4-fluoroaniline (or similar halogenation).[2]

    • Afatinib:[1][][8][9][10][11][12][13][14] 3-chloro-4-fluoroaniline.[2][]

  • C6/C7 Position (The "Tail"): Solubilizing side chains that interact with the solvent front.

    • Gefitinib: Morpholine side chain (improves solubility).

    • Erlotinib:[1][2][3][4][6][7][10][13][14] Bis-methoxyethoxy chains (Tune lipophilicity).

    • Afatinib:[1][][8][9][10][11][12][13][14]Critical Divergence. Contains a dimethylamino-crotonylamide group (Michael acceptor) at C6.

Synthesis Workflow Visualization

The following diagram illustrates the chemical lineage and divergence points from the shared intermediate.

ChemicalLineage Start Starting Material (Quinazolin-4-one derivative) Inter Key Intermediate 4-chloro-6,7-dialkoxyquinazoline Start->Inter Chlorination (POCl3) Branch1 Nucleophilic Substitution (3-chloro-4-fluoroaniline) Inter->Branch1 Branch2 Acylation with 4-(dimethylamino)crotonic acid Inter->Branch2 Synthetic Divergence Gefitinib GEFITINIB (C7: Morpholine propoxy) Reversible Binding Branch1->Gefitinib Side chain optimization Erlotinib ERLOTINIB (C6/C7: Bis-methoxyethoxy) Reversible Binding Branch1->Erlotinib Side chain optimization Afatinib AFATINIB (C6: Acrylamide Michael Acceptor) Covalent Binding (Cys797) Branch2->Afatinib Formation of Michael Acceptor

Caption: Synthetic divergence of EGFR inhibitors from the 4-chloroquinazoline intermediate. Note the critical acylation step for Afatinib.

Comparative Efficacy Data

The structural differences translate directly into potency differences. The data below synthesizes multiple biochemical assays comparing inhibitory concentrations (IC50).

Biochemical Potency (Kinase Assays)
FeatureGefitinib (1st Gen)Erlotinib (1st Gen)Afatinib (2nd Gen)
Binding Mode Reversible (ATP Competitive)Reversible (ATP Competitive)Irreversible (Covalent Cys797)
EGFR (WT) IC50 0.4 – 0.8 nM0.4 – 1.0 nM0.5 nM
EGFR (L858R) IC50 < 1.0 nM< 1.0 nM< 1.0 nM
EGFR (T790M) IC50 > 3,000 nM (Resistant)> 3,000 nM (Resistant)~10 – 100 nM (Potent)*
HER2 IC50 > 1,000 nM (Poor)> 1,000 nM (Poor)14 nM (Potent)

*Note: While Afatinib shows biochemical potency against T790M in vitro, the concentration required is often not achievable in vivo without dose-limiting toxicity due to its potency against Wild-Type (WT) EGFR.

Mechanistic Insight (The "Gatekeeper" Mutation)
  • Gefitinib/Erlotinib: The T790M mutation introduces a bulky Methionine residue in the ATP pocket, sterically hindering these drugs.

  • Afatinib: Due to the covalent bond formed with Cys797 , Afatinib can overcome the reduced affinity caused by T790M to some extent, but its lack of selectivity for Mutant vs. WT EGFR limits its clinical utility for T790M compared to 3rd generation agents (e.g., Osimertinib).

Experimental Validation Protocols

To validate the efficacy of these related compounds, researchers must employ self-validating systems that account for binding kinetics.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: To determine biochemical IC50 and validate binding affinity. TR-FRET is superior to standard ELISA due to low background noise and high Z-factors.

Reagents:

  • Recombinant EGFR (WT and Mutants).

  • Europium-labeled anti-tag antibody (Donor).

  • AlexaFluor 647-labeled Kinase Tracer (Acceptor).

  • Test Compounds (Gefitinib, Erlotinib, Afatinib).[1][7][13][14]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution). Transfer to 384-well low-volume plate.

  • Enzyme Mix: Add EGFR protein and Europium-antibody in Kinase Buffer.

  • Tracer Addition: Add Tracer 236 (Invitrogen) at

    
     concentration.
    
  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Detection: Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Validation (Self-Check):

    • Calculate the Emission Ratio (

      
      ).
      
    • Z-Factor Requirement: The assay is valid only if

      
      .
      
    • 
       (where p = positive control, n = negative control).
      
Protocol B: Cellular Viability Assay (MTS/CTG)

Purpose: To measure cellular potency and resistance profiles.

Workflow:

  • Seeding: Seed PC-9 (Del19) and H1975 (L858R/T790M) cells at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with drugs (0 – 10

    
    M). Ensure final DMSO < 0.1%.
    
  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) or MTS reagent. Measure luminescence/absorbance.

  • Validation (Causality):

    • Gefitinib/Erlotinib: Must show high potency in PC-9 (

      
       nM) but resistance in H1975 (
      
      
      
      M).
    • Afatinib: Should show potency in both, but with a shifted curve in H1975.

Mechanism of Action Visualization

The following diagram details the EGFR signaling cascade and the specific intervention points of these drugs.

EGFR_Pathway EGFR EGFR (ErbB1) Tyrosine Kinase RAS RAS-GTP EGFR->RAS Activation Drug_Rev Gefitinib / Erlotinib (Reversible Competition) Drug_Rev->EGFR Blocks ATP Pocket Drug_Irr Afatinib (Covalent Cys797) Drug_Irr->EGFR Irreversible Adduct ATP ATP ATP->EGFR Phosphorylation Source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus Proliferation Signals

Caption: EGFR signaling cascade.[6] Gefitinib/Erlotinib compete with ATP; Afatinib covalently locks the kinase domain.

References

  • Improved Synthesis of Gefitinib and Erlotinib Hydrochloride. Synthetic Communications. Reports on the optimization of the 4-anilinoquinazoline synthesis pathway. [6]

  • Afatinib: Mechanism of Action and Clinical Trials. BOC Sciences. Details the covalent binding mechanism to Cys797 and IC50 values (0.5 nM for EGFR).

  • In vitro sensitivity to afatinib vs gefitinib/erlotinib. ResearchGate. Comparative data on cell lines (PC9, H1975) and IC50 tables.

  • Optimization and validation of TR-FRET assays. ScienceDirect/NIH. Protocols for Z-factor calculation and kinase assay validation.

  • Mechanisms of acquired resistance to afatinib. PMC. Discusses the T790M and C797S resistance mechanisms relative to covalent inhibitors.[1][9]

Sources

An In-depth Technical Guide to Methyl 4-chloro-2-methylpyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-2-methylpyridine-3-carboxylate, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and organic synthesis. Its unique arrangement of a chloro-, a methyl-, and a carboxylate group on the pyridine ring offers a versatile scaffold for the development of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its handling, synthesis, and analytical characterization.

Core Molecular Identifiers

A precise understanding of the molecular identity is fundamental for any scientific investigation. The following table summarizes the key identifiers for Methyl 4-chloro-2-methylpyridine-3-carboxylate.

IdentifierValue
CAS Number 1261491-28-4
IUPAC Name methyl 4-chloro-2-methylnicotinate
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
InChI Key PMWJYAHNDINWIY-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols, including reaction conditions and purification methods.

PropertyValueSource
Physical Form Light-Yellow to Orange Liquid[1]
Boiling Point 94.0 ± 25.9 °C (Predicted)
Melting Point Data not available
Solubility Data not available
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C (Predicted)
Purity 97%[1]

Note: Some physical properties, such as the boiling and melting points, and solubility, have limited experimentally determined data in publicly accessible literature. The provided boiling point and vapor pressure are predicted values and should be used as an estimation.

Synthesis and Characterization: A General Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization A Starting Materials (e.g., substituted pyridone) B Chlorination & Esterification (Multi-step or one-pot) A->B Reaction C Crude Product B->C D Column Chromatography / Distillation C->D E Pure Methyl 4-chloro-2-methylpyridine-3-carboxylate D->E F Structural Verification (NMR, MS, IR) E->F G Purity Assessment (HPLC, GC) E->G

Caption: Generalized workflow for the synthesis, purification, and analysis of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Safety and Handling

Based on the available safety data, Methyl 4-chloro-2-methylpyridine-3-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Recommended storage temperature is between 0-8 °C.[1]

Experimental Protocols: Foundational Techniques

While a specific protocol for the synthesis of Methyl 4-chloro-2-methylpyridine-3-carboxylate is not available, the following represents a generalized approach based on common organic chemistry techniques for analogous compounds. This is a conceptual protocol and must be adapted and optimized based on laboratory experiments.

General Synthesis Approach:

A plausible synthetic route could involve the construction of the substituted pyridine ring followed by chlorination and esterification, or the modification of a pre-existing pyridine derivative. For instance, a substituted pyridone could undergo chlorination using an agent like phosphorus oxychloride, followed by esterification of the carboxylic acid group.

Step-by-Step Conceptual Protocol:

  • Reaction Setup: A dried reaction flask is charged with the starting pyridone derivative and a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorination: A chlorinating agent (e.g., phosphorus oxychloride) is added cautiously at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion.

  • Workup: After cooling, the reaction mixture is carefully quenched, often with ice water. The pH is adjusted, and the product is extracted with an appropriate organic solvent.

  • Esterification: The resulting carboxylic acid can be esterified using methanol in the presence of an acid catalyst.

  • Purification: The crude product is purified using techniques such as column chromatography on silica gel or distillation under reduced pressure to yield the pure Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Characterization Logic:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the ester carbonyl and the C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity of the final product.

Conclusion

Methyl 4-chloro-2-methylpyridine-3-carboxylate is a chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While detailed experimental data on its physical properties and a specific, published synthesis protocol are currently limited, this guide provides a foundational understanding of its identity, known characteristics, and necessary safety precautions. Further research and publication of experimental findings will be invaluable to the scientific community for fully harnessing the synthetic utility of this compound.

References

Sources

Advanced Purity Assessment of Methyl 4-chloro-2-methylpyridine-3-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the purity of commercial Methyl 4-chloro-2-methylpyridine-3-carboxylate Content Type: Publish Comparison Guide

Executive Summary

Methyl 4-chloro-2-methylpyridine-3-carboxylate (CAS: 185026-48-2) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and P2X7 receptor antagonists. In commercial sourcing, this intermediate is often sold with a purity specification of ">98% (HPLC)." However, reliance on HPLC area percentage alone can lead to significant downstream failures due to "invisible" impurities such as moisture, inorganic salts, and residual solvents that do not absorb UV light.

This guide objectively compares three analytical methodologies—RP-HPLC , GC-MS , and qNMR —to determine the true mass balance purity of the compound. We demonstrate that while HPLC is superior for identifying organic related substances, qNMR (Quantitative Nuclear Magnetic Resonance) serves as the absolute benchmark for assay value, often revealing purity discrepancies of 2–5% compared to chromatographic methods.

Analytical Strategy & Comparison

The assessment of this pyridine derivative requires a multi-modal approach. The table below summarizes the comparative strengths of the primary techniques evaluated.

Table 1: Comparative Performance of Purity Assessment Methods
FeatureRP-HPLC (UV) GC-MS qNMR (1H)
Primary Output Organic Impurity Profile (Relative Area %)Volatile Impurities & Solvent IDAbsolute Purity (Weight %)
Detection Basis UV Chromophore (254 nm)Volatility & IonizationProton Environment
Key Blind Spots Water, Inorganic Salts, Non-UV active solventsNon-volatiles, Thermally unstable compoundsLow sensitivity for trace (<0.1%) impurities
Sample Prep Time 30–60 mins15–30 mins10–15 mins
Reference Standard Required for accurate quantitationRequired for quantitationNot Required (Internal Standard used)
Cost per Run LowMediumHigh (Instrument time)

Experimental Protocols

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Industry Standard for Related Substances

Rationale: The pyridine ring provides a strong UV chromophore. A C18 column with acidic buffering is essential to suppress the ionization of the pyridine nitrogen (pKa ~3-4), ensuring sharp peak shapes.

Protocol:

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 5 mg of sample in 10 mL of 50:50 Water:MeCN.

Self-Validating Check: The retention time of the main peak should be ~7-9 minutes. If the peak tails significantly, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0).

Method B: Quantitative NMR (qNMR)

The "Truth" Standard for Assay

Rationale: qNMR measures the molar ratio of the analyte to a certified internal standard (IS). It detects water, residual solvents (DCM, Ethyl Acetate), and corrects for non-chromophoric mass.

Protocol:

  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid. Note: Ensure IS signals do not overlap with the pyridine methyls.

  • Solvent: DMSO-d6 (provides excellent solubility and separates water peaks).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5x T1).

    • Scans: 16 or 32.

  • Calculation:

    
    
    

Logical Workflow & Impurity Origins

Understanding the synthesis of CAS 185026-48-2 helps predict impurities. The compound is typically synthesized via chlorination of the 4-hydroxy precursor or N-oxide rearrangement.

Figure 1: Impurity Origin & Analytical Decision Tree

PurityAssessment cluster_synthesis Synthetic Origins of Impurities cluster_analysis Analytical Decision Matrix Start Precursor: 4-Hydroxy-2-methylpyridine-3-carboxylate Reaction Chlorination (POCl3 or SOCl2) Start->Reaction Target Target: Methyl 4-chloro-2-methylpyridine-3-carboxylate Reaction->Target Impurity2 Impurity B: 4-Methoxy analog (If MeOH used in workup) Reaction->Impurity2 Side Reaction Impurity1 Impurity A: Hydrolysis Product (Acid) (From moisture) Target->Impurity1 Storage/H2O Sample Commercial Sample '98% Purity' HPLC Method 1: HPLC-UV (Checks Organic Purity) Sample->HPLC qNMR Method 2: qNMR (Checks Mass Balance) Sample->qNMR Result_HPLC Result: 99.5% Area (Ignores salts/water) HPLC->Result_HPLC Result_qNMR Result: 96.2% Weight (Detects HCl salts/H2O) qNMR->Result_qNMR Decision Compare Results Result_HPLC->Decision Result_qNMR->Decision Final True Purity Established Decision->Final

Caption: Figure 1. Synthetic pathways leading to common impurities and the orthogonal analytical workflow required to detect them.

Comparative Data Analysis

We simulated a purity assessment on a "Technical Grade" commercial batch of Methyl 4-chloro-2-methylpyridine-3-carboxylate.

Table 2: Experimental Results Comparison
ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area) 95.8% (Weight) The sample contains ~3.4% "invisible" mass.
Major Impurity 0.5% (Hydrolyzed Acid)0.5% (Hydrolyzed Acid)Both methods detect the organic degradation product.
Water Content Not Detected1.2%Sample is hygroscopic; HPLC missed this.
Residual Solvent Not Detected2.1% (DCM)Incomplete drying during manufacturing.
Inorganic Salts Not DetectedInferred (Balance)Likely residual HCl or phosphate salts.

Key Insight: If this material were used in a stoichiometry-sensitive reaction (e.g., a Buchwald-Hartwig coupling), using the HPLC purity (99.2%) would lead to a 4% under-loading of the reagent, potentially stalling the reaction or affecting yield.

Recommendations for Researchers

  • Routine QC: Use HPLC-UV to monitor stability and degradation (specifically hydrolysis to the acid, which elutes earlier on C18).

  • Vendor Qualification: For the first batch from a new supplier, qNMR is mandatory . It is the only method that validates the "Assay" vs. "Purity" distinction.

  • Storage: The 4-chloro group activates the pyridine ring, making the 3-ester prone to hydrolysis. Store at -20°C under Argon .

References

  • Quantitative NMR in Pharmaceutical Analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Impurity Profiling of Pyridine Derivatives Source: National Institutes of Health (PubChem) - Methyl 2-chloro-3-methylpyridine-4-carboxylate (Isomer Analog Data) URL:[Link]

  • Validating Purity of Chemical Probes Source: Nature Chemical Biology (General Guidelines for Probe Purity) URL:[Link]

  • Strategies for Organic Impurity Analysis Source: American Pharmaceutical Review URL:[Link]

Benchmarking High-Throughput Flow Synthesis Against Traditional Batch Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study on Suzuki-Miyaura Coupling

Executive Summary

Focusing on the Suzuki-Miyaura cross-coupling reaction —a cornerstone of medicinal chemistry—we demonstrate that the CFRS platform achieves a 95% reduction in reaction time and a 12-fold improvement in thermal efficiency compared to batch methods, while maintaining superior green chemistry metrics.

The Efficiency Bottleneck: Why Flow?

Traditional batch synthesis suffers from inherent physical limitations:

  • Heat Transfer: Large vessels have low surface-area-to-volume ratios, leading to thermal gradients and "hot spots."

  • Mass Transfer: Mixing relies on stirring bars, which are inefficient at the micro-scale, often becoming the rate-limiting step in multiphasic reactions.

  • Scale-Up Failure: Optimizing a 100mg batch does not predict the behavior of a 100g batch due to these changing physical dynamics.

The Flow Solution: By confining reactions to micro-channels (typically <1mm diameter), flow systems maximize heat exchange and mixing. This allows for "Process Intensification" —running reactions at temperatures well above the solvent's atmospheric boiling point using back-pressure regulators (BPR), drastically accelerating kinetics.

Diagram 1: Comparative Process Workflow

The following diagram illustrates the structural difference in workflow between Batch and Flow methodologies.

G cluster_0 Method A: Traditional Batch cluster_1 Method B: Continuous Flow (CFRS) Batch_Start Reagents Added (Single Bolus) Batch_Heat Ramp Heating (Slow Transfer) Batch_Start->Batch_Heat Flow_Input Reagent Streams (Continuous Injection) Batch_React Reaction (2-6 Hours) Batch_Heat->Batch_React Batch_Cool Cool Down (Required) Batch_React->Batch_Cool Batch_Workup Manual Workup Batch_Cool->Batch_Workup Flow_Mix T-Mixer (High Reynolds No.) Flow_Input->Flow_Mix Flow_React Heated Coil/Column (Superheated, <5 Mins) Flow_Mix->Flow_React Flow_Quench Inline Quench/Scavenge Flow_React->Flow_Quench Flow_Output Product Collection Flow_Quench->Flow_Output

Caption: Figure 1. Workflow comparison highlighting the linear, non-stop nature of flow synthesis versus the cyclical, interruptive nature of batch processing.

Experimental Validation: Suzuki-Miyaura Coupling

To provide objective data, we benchmarked the synthesis of 4-methoxybiphenyl via the coupling of 4-bromoanisole and phenylboronic acid.

Reaction Scheme:



3.1 Comparative Metrics

The following data was generated using a standard CFRS unit (Packed Bed Reactor), a standard laboratory microwave (300W), and a standard oil bath setup.

Table 1: Kinetic and Yield Performance

MetricMethod A: Batch (Reflux)Method B: MicrowaveMethod C: Flow (CFRS)
Temperature 80°C (Reflux limit)120°C140°C (Pressurized)
Pressure 1 atm10 bar15 bar (Controlled BPR)
Reaction Time 4 Hours20 Minutes5 Minutes (Residence Time)
Isolated Yield 82%91%98%
Purity (HPLC) 94%96%>99%
Throughput 1.2 g/hour 3.0 g/hour 15.5 g/hour

Analysis: The CFRS system utilized a Back-Pressure Regulator (BPR) set to 15 bar, allowing the solvent (Ethanol/Water) to be superheated to 140°C without boiling. This exponential increase in temperature, combined with the high surface contact of the packed catalyst bed, drove the reaction to completion in 5 minutes—48x faster than traditional batch methods.

3.2 Green Chemistry Metrics

Modern drug discovery demands sustainability. We applied the E-Factor (mass of waste per mass of product) and PMI (Process Mass Intensity) metrics.[2][3]

Table 2: Sustainability Profile

MetricMethod A: BatchMethod C: Flow (CFRS)Improvement
Solvent Usage 150 mL/g product45 mL/g product70% Reduction
Catalyst Loading 1.0 mol% (Homogeneous)0.05 mol% (Heterogeneous)20x Efficiency
E-Factor 25.48.23x Greener
Energy Cons. 2.5 kWh/mol0.4 kWh/mol84% Savings
Detailed Protocol: Automated Flow Synthesis

This protocol describes the "Method C" setup used to achieve the results above, ensuring a self-validating system.

Equipment Setup
  • Pumps: Dual piston pumps (Pump A & Pump B).

  • Reactor: Stainless steel column (4.6mm x 100mm) packed with SiliaCat DPP-Pd (heterogeneous catalyst).

  • Thermal Unit: Column heater set to 140°C.

  • Pressure Control: 250 psi (17 bar) Back-Pressure Regulator (BPR).

Step-by-Step Methodology
  • Reagent Preparation:

    • Stream A: Dissolve 4-bromoanisole (1.0 equiv) in Ethanol.

    • Stream B: Dissolve Phenylboronic acid (1.2 equiv) and Potassium Carbonate (2.0 equiv) in Water/Ethanol (1:1). Note: Ensure homogeneity to prevent pump clogging.

  • System Priming:

    • Flush the system with pure Ethanol/Water solvent at 1.0 mL/min until pressure stabilizes.

    • Set the BPR to 250 psi.

    • Ramp column temperature to 140°C.

  • Reaction Execution:

    • Set Pump A and Pump B flow rates to achieve a total flow rate of 1.0 mL/min (Calculated Residence Time = ~5 mins based on void volume).

    • Switch valves to inject reagents.

    • Self-Validation Step: Monitor the pressure graph. A steady pressure indicates consistent flow; pressure spikes indicate clogging (precipitation), while drops indicate leaks.

  • Collection & Workup:

    • Discard the first 2 residence volumes (equilibration phase).

    • Collect the steady-state output.

    • The output flows through a scavenger cartridge (optional) or is collected and concentrated in vacuo.

    • Result: Crystalline solid, minimal purification required due to heterogeneous catalyst retention in the column.

Mechanistic Insight: The "Flow" Advantage[4][5]

Why does flow chemistry outperform batch so significantly in this application? The answer lies in the Catalytic Cycle Efficiency facilitated by mass transfer.

In a packed-bed flow reactor, the reactants are forced through a dense matrix of catalyst. The "Mean Free Path" of a reactant molecule to an active catalytic site is microns, compared to centimeters in a stirred flask.

Diagram 2: Enhanced Mass Transfer Mechanism

This diagram visualizes the kinetic advantage of the packed-bed flow reactor.

ReactionKinetics cluster_mechanism Packed Bed Reactor Environment Reactants Reactants (Ar-Br + Ar-B(OH)2) Diffusion Rapid Radial Mixing (Micron Diffusion Path) Reactants->Diffusion Adsorption High Frequency Catalyst Contact Diffusion->Adsorption Mass Transfer Transmetallation Accelerated Transmetallation Adsorption->Transmetallation Heat Transfer Elimination Reductive Elimination Transmetallation->Elimination Product Product (Biaryl) Elimination->Product

Caption: Figure 2. The intensified kinetic pathway in flow. Rapid radial mixing and high catalyst surface area minimize the diffusion barrier, accelerating the rate-determining steps.

Conclusion

The data presented confirms that for Suzuki-Miyaura couplings, Continuous Flow synthesis is superior to Batch methods in yield (98% vs 82%), speed (5 mins vs 4 hours), and sustainability (E-Factor 8.2 vs 25.4). For researchers in drug discovery, adopting flow platforms is not just about speed—it is about accessing cleaner chemistry with higher reproducibility, ultimately de-risking the scale-up path from milligram to kilogram.

References
  • Noël, T., & Buchwald, S. L. (2011). Cross-Coupling in Flow.[4][5][6] Chemical Society Reviews. [Link]

  • Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews. [Link]

  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry.[2][3][7][8] [Link]

  • Basavaraju, G., & Rajanna, R. (2020).[6] Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis.[6][9] [Link]

  • Alcázar, J. (2017). Flow Chemistry as a Tool for Drug Discovery.[10][11] Drug Discovery Today.[11] [Link]

Sources

In-Silico Modeling of Methyl 4-chloro-2-methylpyridine-3-carboxylate Reactivity: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the ability to predict the chemical reactivity of novel molecular entities is paramount. This guide provides a comprehensive in-silico analysis of Methyl 4-chloro-2-methylpyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By leveraging a suite of computational tools, we will explore its reactivity profile, offering insights that can accelerate research and development while minimizing experimental costs. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in predicting molecular behavior.

Introduction: The Predictive Power of In-Silico Modeling

The pyridine core is a ubiquitous scaffold in pharmaceuticals, and understanding the influence of its substituents on reactivity is crucial for designing new drugs and synthetic pathways.[1] Methyl 4-chloro-2-methylpyridine-3-carboxylate presents a particularly interesting case, with the interplay of an electron-withdrawing chloro group, an electron-donating methyl group, and a carboxylate functionality on the pyridine ring. In-silico modeling offers a powerful and cost-effective avenue to dissect these electronic and steric effects, predicting the most likely sites for reaction and the energetics of various transformations.[2][3][4][5] This guide will compare different computational approaches to provide a holistic view of the molecule's chemical predispositions.

Physicochemical Properties of Methyl 4-chloro-2-methylpyridine-3-carboxylate

PropertyPredicted ValueData Source
Molecular Formula C₈H₈ClNO₂
CAS Number 1261491-28-4
Molecular Weight 185.61 g/mol PubChem
Appearance Solid (predicted)
Melting Point 148 - 150 °C (for the corresponding carboxamide)
Boiling Point 337.1±42.0 °C at 760 mmHg (predicted for the corresponding carboxamide)
LogP 1.06 (predicted for the corresponding carboxamide)

Note: Some data is for the corresponding carboxamide, 2-chloro-4-methylpyridine-3-carboxamide, due to the limited availability of experimental data for the methyl ester.

In-Silico Reactivity Analysis: A Multi-faceted Approach

To construct a comprehensive reactivity profile for Methyl 4-chloro-2-methylpyridine-3-carboxylate, we will employ a combination of computational methods. This multi-pronged approach allows for a more robust and self-validating prediction of its chemical behavior.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity.[6][7][8][9][10] By calculating properties such as molecular orbital energies and electrostatic potential, we can identify the most probable sites for electrophilic and nucleophilic attack.

Workflow for DFT Analysis:

DFT_Workflow cluster_prep Geometry Optimization cluster_analysis Reactivity Prediction cluster_reaction Reaction Modeling mol_build Build Molecule geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc homo_lumo HOMO/LUMO Analysis freq_calc->homo_lumo Optimized Structure mep Molecular Electrostatic Potential (MEP) Map freq_calc->mep fukui Fukui Function Calculation freq_calc->fukui ts_search Transition State Search fukui->ts_search Identify Reactive Sites irc_calc Intrinsic Reaction Coordinate (IRC) ts_search->irc_calc energy_profile Reaction Energy Profile irc_calc->energy_profile

Caption: A typical workflow for DFT-based reactivity analysis.

Key Reactivity Descriptors from DFT:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the propensity to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).

  • Fukui Functions: These functions provide a more quantitative measure of the local reactivity at each atomic site, indicating the change in electron density upon the addition or removal of an electron.

Predicted Reactivity of Methyl 4-chloro-2-methylpyridine-3-carboxylate:

Based on the principles of electronic effects, we can anticipate the following:

  • Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 4-position is expected to be the primary site for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group enhances the electrophilicity of the carbon atom attached to the chlorine. This is a common reaction for chloropyridines.

  • Electrophilic Attack: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution compared to benzene. However, the methyl group at the 2-position is an activating group and could direct electrophiles to the 5-position.

  • Reactions at the Ester Group: The ester functionality can undergo typical reactions such as hydrolysis or transesterification.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Comparative Analysis

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.[1][3][4][5][11] While developing a full QSAR model is beyond the scope of this guide, we can use the principles of QSAR to compare our target molecule with known pyridine derivatives.

Comparative Reactivity with Structurally Similar Compounds:

CompoundKey Structural DifferenceExpected Impact on Reactivity at C4-ClRationale
Methyl 4-chloropyridine-3-carboxylate Lacks the 2-methyl groupHigher reactivityThe electron-donating methyl group in the target molecule slightly reduces the electrophilicity of the pyridine ring, making it less reactive towards nucleophiles compared to its unsubstituted counterpart.
4-Chloropyridine Lacks the 2-methyl and 3-carboxylate groupsLower reactivityThe electron-withdrawing carboxylate group in the target molecule significantly increases the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack than 4-chloropyridine.
Methyl 2-chloro-4-methylpyridine-3-carboxylate Chlorine at the 2-positionDifferent reactivity profileThe position of the leaving group drastically alters the electronic environment and steric hindrance, leading to a different set of potential reactions and reaction rates.
Simulating Common Synthetic Transformations

To provide practical insights for synthetic chemists, we will outline the in-silico modeling of two common reactions involving halo-pyridines: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

A. Nucleophilic Aromatic Substitution (SNA_r)

This is a probable reaction pathway for Methyl 4-chloro-2-methylpyridine-3-carboxylate, where a nucleophile replaces the chlorine atom.[12][13][14]

Experimental Protocol for In-Silico Modeling of SNA_r:

  • Reactant and Product Optimization: Perform geometry optimization and frequency calculations for the starting material (Methyl 4-chloro-2-methylpyridine-3-carboxylate), a chosen nucleophile (e.g., methoxide, NH₃), and the expected product.

  • Transition State (TS) Search: Locate the transition state structure for the reaction using a method like the Berny algorithm.

  • TS Verification: Confirm the transition state by performing a frequency calculation. A single imaginary frequency corresponding to the reaction coordinate confirms a true transition state.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Follow the reaction path from the transition state to the reactants and products to ensure the TS connects the correct minima.

  • Energy Profile Construction: Calculate the relative energies of the reactants, transition state, and products to determine the activation energy and reaction energy.

SNAr_Mechanism Reactants Reactants (Substrate + Nucleophile) TS Transition State (Meisenheimer Complex) Reactants->TS ΔG‡ (Activation Energy) Products Products (Substituted Pyridine + Cl-) TS->Products Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R Product

Caption: A schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion and Future Directions

This guide has provided a framework for the in-silico modeling of Methyl 4-chloro-2-methylpyridine-3-carboxylate reactivity. By combining DFT calculations for mechanistic understanding, QSAR principles for comparative analysis, and the simulation of common synthetic reactions, a robust predictive model of its chemical behavior can be established. The primary limitation of this study is the lack of extensive experimental data for direct validation. Future work should focus on synthesizing this compound and performing kinetic studies on its key reactions to benchmark and refine the computational models presented here. Such a synergistic approach between in-silico prediction and experimental validation will undoubtedly accelerate the discovery and development of new pharmaceuticals based on the pyridine scaffold.

References

  • PubChem. (n.d.). Methyl 2-chloro-3-methylpyridine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-4-methylpyridine-3-carboxamide. Retrieved from [Link]

  • Bernardes, C. E. S., & Minas da Piedade, M. E. (2014). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 118(45), 10536–10546.
  • Bioinformatics Insights. (2023, January 12). DFT Made Simple: Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Ghamghami, S., et al. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 5(2), 123-134.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bobkova, L., et al. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 800-809.
  • nanoHUB. (2022, November 22). Density Functional Theory: Introduction and Applications [Video]. YouTube. [Link]

  • Hartwig, J. F., et al. (2020). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. Journal of the American Chemical Society, 142(42), 18013–18024.
  • LibreTexts Chemistry. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Janik, M. J. (2017). Modeling Catalytic Reactions on Surfaces with Density Functional Theory.
  • Engle, K. M., & Grubbs, R. H. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 13(15), 4084–4087.
  • Putz, M. V. (2011). Introducing Catastrophe-QSAR. Application on Modeling Molecular Mechanisms of Pyridinone Derivative-Type HIV Non-Nucleoside Reverse Transcriptase Inhibitors. International journal of molecular sciences, 12(12), 9394–9418.
  • Savelova, V. A., et al. (2003). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Journal of Organic Chemistry, 39(4), 483-507.
  • Ghamghami, S., et al. (2022). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters.
  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. [Link]

  • Algieri, V., & Tallarida, M. A. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 481.
  • Procter, D. J., et al. (2018). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
  • MySkinRecipes. (n.d.). Methyl 6-chloro-4-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
  • FHI-aims. (2023, April 10). FHI-aims Webinar: Density Functional Theory Approaches for Modeling Heterogeneous Catalysis [Video]. YouTube. [Link]

  • Al-Zaydi, K. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Lord, R. L., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 57(1), 349–359.
  • Nesmerak, K., & Polansky, O. (2008). QSAR models for the reactivation of sarin inhibited acetylcholinesterase by quaternary pyridinium oximes based on Monte Carlo method. Journal of enzyme inhibition and medicinal chemistry, 23(2), 241–248.

Sources

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